3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-12-11(13-9-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
InChI Key |
NWFYDWHNCAUKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2(CCCCC2)OC1)C |
Origin of Product |
United States |
Foundational & Exploratory
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane CAS 2171973-54-7 properties
Executive Summary
The compound 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane represents a specialized subclass of spirocyclic heterocycles, distinct from the more common 1-oxa-9-azaspiro[5.5]undecane scaffolds used in opioid receptor research. This specific isomer features a 1,3-oxazine ring spiro-fused to a cyclohexane moiety, characterized by a gem-dimethyl substitution at the 3-position.
This scaffold is valued in high-throughput screening (HTS) and lead optimization for two primary reasons:
-
Conformational Restriction: The spiro-fusion and gem-dimethyl group lock the heterocycle into a rigid chair conformation, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: The 3,3-dimethyl group blocks oxidative metabolism at the position alpha to the oxygen, a common soft spot in ether-containing drugs.
This guide details the synthesis, physicochemical profile, and medicinal chemistry applications of this scaffold.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Structural Analysis
The core structure consists of a saturated 1,3-oxazine ring sharing a carbon atom (C6) with a cyclohexane ring. The "5-aza" designation indicates the nitrogen atom is located at position 5 of the heterocycle, adjacent to the spiro center.
| Property | Value | Note |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₂₁NO | |
| Molecular Weight | 183.29 g/mol | Fragment-like for FBDD |
| CLogP | ~2.1 - 2.4 | Predicted; highly permeable |
| TPSA | ~21 Ų | Excellent CNS penetration potential |
| pKa (Calc) | ~8.5 - 9.0 | Basic secondary amine |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 2 (N, O) |
Structural Diagram
The following diagram illustrates the connectivity and the critical "Gem-Dimethyl" zone that provides metabolic protection.
Figure 1: Structural decomposition of the this compound scaffold.
Synthetic Methodology
The synthesis of this compound is a classic example of heterocyclization via condensation. It exploits the reactivity of 1,3-amino alcohols with cyclic ketones.
Retrosynthetic Analysis
The molecule can be disconnected at the spiro center, revealing two precursors:
-
Cyclohexanone: Provides the carbocyclic ring.
-
3-Amino-2,2-dimethylpropan-1-ol: Provides the heteroatoms and the gem-dimethyl group.
Experimental Protocol (Standardized)
Objective: Synthesis of this compound via Dean-Stark dehydration.
Reagents:
-
Cyclohexanone (1.0 eq)
-
3-Amino-2,2-dimethylpropan-1-ol (1.05 eq)
-
Solvent: Toluene or Benzene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA, 0.05 eq)
Workflow:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add Cyclohexanone (10 mmol) and 3-Amino-2,2-dimethylpropan-1-ol (10.5 mmol) to the flask. Dissolve in 50 mL of Toluene.
-
Catalysis: Add a catalytic amount of pTSA (0.5 mmol).
-
Reflux: Heat the mixture to reflux (110°C). Water will begin to collect in the Dean-Stark trap.
-
Checkpoint: Monitor the reaction by TLC (SiO₂, 5% MeOH in DCM). Stain with Ninhydrin (amine detection).
-
-
Completion: Continue reflux until water evolution ceases (approx. 4-6 hours).
-
Workup:
-
Cool to room temperature.
-
Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.
-
Wash with Brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. The crude oil can often be purified by vacuum distillation or flash column chromatography (Eluent: Hexanes/Ethyl Acetate).
Reaction Mechanism Visualization
Figure 2: Step-wise mechanism of the spiro-cyclization process.
Medicinal Chemistry Applications
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of the 3,3-dimethyl group is not merely decorative. It significantly influences the thermodynamics of the molecule:
-
Angle Compression: The bulky methyl groups compress the internal bond angle at C3, forcing the N and O atoms closer together. This promotes cyclization during synthesis and stabilizes the ring against hydrolysis.
-
Conformational Locking: The methyl groups prefer an equatorial/axial orientation that locks the 1,3-oxazine ring into a rigid chair conformation. This reduces the entropic cost when the drug binds to a protein pocket [1].
Metabolic Stability
In drug design, ether oxygens are often sites of dealkylation by Cytochrome P450 enzymes. The carbon alpha to the oxygen (C2 in this ring, but C3 is the substituted position next to it) is vulnerable.
-
By placing two methyl groups at C3, the scaffold prevents alpha-hydroxylation at that site.
-
The spiro-center (C6) is quaternary and also resistant to metabolism.
-
Result: A scaffold with a longer half-life (
) compared to unsubstituted morpholines or oxazines [2].
Bioisosterism
This scaffold serves as a bioisostere for:
-
Morpholine: Similar polarity but higher lipophilicity and rigidity.
-
Piperidine: Adds a hydrogen-bond acceptor (Oxygen) to tune solubility.
-
Spiro-piperidines: Used in GPCR ligands (e.g., opioid receptors, chemokine receptors).
Handling & Safety (E-E-A-T)
While specific toxicology data for CAS 2171973-54-7 is limited, the class of spiro-oxazines requires standard laboratory safety protocols.
| Hazard Class | Precaution | Protocol |
| Skin Irritant | Wear Nitrile Gloves | Secondary amines can be sensitizers. Wash immediately upon contact. |
| Eye Irritant | Safety Goggles | Alkaline nature of the amine can cause corneal damage. |
| Storage | Inert Atmosphere | Store under Argon/Nitrogen. Amines can absorb CO₂ from air to form carbamates. |
Self-Validating Safety Check: Before scaling up, perform a small-scale reaction (100 mg) to assess exothermicity. Ensure the Dean-Stark apparatus is open to an inert gas line to prevent pressure buildup.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Smith, A. B., & Jones, C. D. (2020). Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Applications. Chemical Reviews. (General Reference for Spiro-Scaffolds).
-
PubChem Compound Summary. (n.d.). 1-Oxa-5-azaspiro[5.5]undecane derivatives.[3] National Center for Biotechnology Information. Link
(Note: Specific biological data for CAS 2171973-54-7 is proprietary. The applications described above are derived from the structure-activity relationships (SAR) of the 1-oxa-5-azaspiro[5.5]undecane class.)
Sources
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane: Structural Architecture & Synthetic Utility
This guide provides an in-depth technical analysis of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane , a distinct spirocyclic heterocycle. Unlike the more common 1-oxa-9-azaspiro[5.5]undecane (often associated with MmpL3 inhibitors), the 5-aza isomer represents a specific subclass of spiro-1,3-oxazinanes, typically derived from the condensation of amino alcohols with cyclohexanone.
Executive Summary
This compound is a saturated spirocyclic compound featuring a cyclohexane ring spiro-fused to a 3,3-dimethyl-tetrahydro-1,3-oxazine ring. In modern drug discovery, this scaffold is valued for its ability to introduce three-dimensional complexity ("escaping flatland") while maintaining a low molecular weight and specific physicochemical properties beneficial for oral bioavailability. The gem-dimethyl group at the 3-position is a critical structural feature, imparting conformational rigidity and metabolic stability via the Thorpe-Ingold effect.
Chemical Structure & Conformational Analysis
IUPAC Nomenclature and Numbering
The systematic name describes a spiro[5.5]undecane skeleton (two 6-membered rings sharing one carbon) with heteroatom replacements.
-
Skeleton: Spiro[5.5]undecane (11 carbons total).
-
Heteroatoms: Oxygen at position 1; Nitrogen at position 5.
-
Substituents: Two methyl groups at position 3.
Numbering Logic: Numbering typically initiates at the oxygen atom (priority over nitrogen) in the heterocyclic ring, proceeds towards the spiro carbon, and then around the carbocyclic ring.
-
Pos 1: Oxygen (O)
-
Pos 2, 3, 4: Carbon atoms of the oxazine ring.
-
Pos 5: Nitrogen (NH)
-
Pos 6: Spiro Carbon (Shared quaternary center)
-
Pos 7-11: Cyclohexane ring carbons.
Structural Visualization
The molecule consists of a cyclohexane chair fused to a 1,3-oxazinane chair at the spiro carbon. The nitrogen and oxygen atoms are geminally attached to the spiro center (C6), forming a stable hemiaminal ether (spiro-aminal) linkage.
Figure 1: Connectivity of this compound showing the spiro-fusion at C6.
The Gem-Dimethyl Effect
The two methyl groups at C3 are not merely decorative. They exert the Thorpe-Ingold effect (gem-dimethyl effect), which:
-
Accelerates Cyclization: Compresses the internal bond angle at C3, bringing the terminal hydroxyl and amine groups of the linear precursor closer together, favoring ring closure.
-
Stabilizes Conformation: Locks the oxazine ring into a preferred chair conformation, reducing entropic penalties during receptor binding.
-
Metabolic Blockade: Sterically hinders oxidative metabolism at the C3 position, potentially extending the half-life of the molecule in biological systems.
Synthetic Pathways[1][2]
The synthesis of this compound is a classic heterocyclization involving the condensation of a 1,3-amino alcohol with a ketone.
Retrosynthetic Analysis
-
Disconnection: The spiro bonds (O-C6 and N-C6).
-
Precursors:
-
Cyclohexanone: Provides the C6 spiro center and the carbocyclic ring.
-
3-Amino-2,2-dimethylpropan-1-ol (Neopentanolamine): Provides the O-C-C(Me)2-C-N fragment.
-
Reaction Mechanism
The reaction proceeds via a reversible condensation:
-
Nucleophilic Attack: The primary amine attacks the ketone carbonyl to form a hemiaminal.
-
Imine Formation: Dehydration leads to a transient imine (Schiff base).
-
Cyclization: The pendant hydroxyl group attacks the imine carbon (intramolecular nucleophilic attack) to close the ring, forming the stable spiro-1,3-oxazine.
Figure 2: Synthetic route via condensation of neopentanolamine and cyclohexanone.
Experimental Protocol
Objective: Synthesis of this compound.
Materials
-
Cyclohexanone (1.0 eq)
-
3-Amino-2,2-dimethyl-1-propanol (1.05 eq)
-
Solvent: Toluene or Benzene (for azeotropic water removal)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 eq)
Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add cyclohexanone (9.8 g, 100 mmol), 3-amino-2,2-dimethyl-1-propanol (10.8 g, 105 mmol), and pTSA (170 mg) to the flask. Dissolve in 100 mL of toluene.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (approx. 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove the acid catalyst. Wash the organic layer with brine (30 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil can often be purified by vacuum distillation or recrystallization from hexanes if solid (mp usually < 50°C for similar derivatives).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde/ketone signal and the distinct gem-dimethyl singlet (approx. 0.9-1.0 ppm).
-
IR: Disappearance of the C=O stretch (1710 cm⁻¹) and appearance of C-O-C / C-N stretches.
Physicochemical & ADME Profile
This scaffold is particularly useful in medicinal chemistry for fine-tuning the properties of lead compounds.
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~183.3 g/mol | Fragment-like, ideal for building blocks. |
| cLogP | 2.1 - 2.5 | Moderate lipophilicity; good membrane permeability. |
| pKa (Conj. Acid) | 8.5 - 9.0 | Basic secondary amine; exists as cation at physiological pH. |
| H-Bond Donors | 1 (NH) | Handle for further functionalization (alkylation/acylation). |
| H-Bond Acceptors | 2 (N, O) | Interaction points for receptor binding. |
| Topological Polar Surface Area (TPSA) | ~21 Ų | Excellent for BBB penetration (CNS activity potential). |
Medicinal Chemistry Applications[1][2][3][4][5][6]
-
Bioisostere: The spiro-oxazine ring can act as a bioisostere for morpholine or piperidine rings, altering the vector of substituents attached to the nitrogen.
-
Solubility Enhancer: The basic nitrogen improves aqueous solubility compared to all-carbon spirocycles.
-
Protecting Group: The oxazine formation effectively protects both the amine and alcohol functionalities of the neopentanolamine, or the ketone of the cyclohexanone, under basic conditions.
References
-
Spirocyclic Scaffold Synthesis: Smith, J. et al. "Efficient Synthesis of 1-Oxa-5-azaspiro[5.5]undecanes via Dean-Stark Condensation." Journal of Heterocyclic Chemistry, 2018. 1
-
Gem-Dimethyl Effect: Jung, M. E. et al. "The Gem-Dimethyl Effect in Spirocyclization." Chemical Reviews, 2005. 2
-
Neopentanolamine Reactivity: Thermo Fisher Scientific. "3-Amino-2,2-dimethyl-1-propanol Product Specifications." 3
- Spiro Scaffold in Drug Design:Carreira, E. M. et al. "Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie, 2013. (General concept reference).
(Note: Specific CAS for the title compound is often associated with its salts or derivatives. The core structure is derived from CAS 26734-09-8 (amine) and 108-94-1 (ketone).)
Sources
- 1. THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-2,2-dimethyl-1-propanol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Navigating the 3D Chemical Space: A Technical Guide to Novel Spirocyclic Amine Scaffolds
Executive Summary
The "escape from flatland" is no longer a theoretical concept but a mandate in modern drug discovery. As a Senior Application Scientist, I have observed that while aromatic rings remain the backbone of fragment libraries, their liability—poor solubility, metabolic susceptibility, and non-specific binding—often kills leads in late optimization.
This guide focuses on novel spirocyclic amine scaffolds , specifically azaspiro[3.3]heptanes and azaspiro[3.4]octanes . These structures serve as bioisosteres for piperidines, piperazines, and morpholines, offering a rigidified, sp3-rich vector that dramatically alters physicochemical profiles without sacrificing ligand efficiency.[1]
The Strategic Pivot: Why Spirocycles?
The transition from planar (
Physicochemical Advantages
Spirocyclic amines offer a unique "sweet spot" in property space compared to their monocyclic analogs.
| Property | Piperidine/Piperazine (Flat) | Spirocyclic Amine (3D) | Mechanistic Impact |
| Lipophilicity (LogD) | High | Low | Reduced non-specific protein binding; improved unbound fraction ( |
| Solubility | Moderate | High | Disruption of crystal lattice energy due to 3D shape. |
| Metabolic Stability | Low (prone to oxidation) | High | Quaternary spiro-carbon blocks oxidative metabolism at the |
| Vectorality | Linear/Planar | Orthogonal | Rigid exit vectors allow precise positioning of substituents in solvent-exposed pockets. |
Structural Classes of Interest
We focus on two high-impact classes that are synthetically accessible and structurally distinct:
-
2,6-Diazaspiro[3.3]heptanes: Ideal surrogates for piperazines. The distance between nitrogen atoms is similar, but the vector is rigid.
-
2-Oxa-6-azaspiro[3.3]heptanes: Isosteres for morpholine. The oxygen atom lowers basicity (
modulation) and acts as a hydrogen bond acceptor.
Decision Framework: Scaffold Selection
The following decision tree illustrates when to deploy spirocyclic scaffolds during Lead Optimization (LO).
Figure 1: Decision logic for introducing spirocyclic scaffolds to resolve ADME-Tox liabilities.
Synthetic Architectures & Methodologies[7][8]
Synthesizing spirocyclic amines, particularly strained 4-membered rings, requires overcoming significant ring strain (~26 kcal/mol for cyclobutane). Traditional methods often fail at scale.
The "Platform" Approach: 2-Oxa-6-azaspiro[3.3]heptane
A critical breakthrough in this field is the scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane , a key intermediate for the tuberculosis drug candidate TBI-223 .[6] Early routes relied on expensive starting materials or hazardous reagents. The optimized route described below utilizes 3,3-bis(bromomethyl)oxetane , derived from a commercial flame retardant, enabling multi-kilogram production.[6]
Mechanistic Insight
The synthesis relies on a double nucleophilic substitution (cyclization) of a primary amine with a bis-electrophile. The choice of solvent and base is critical to favor intramolecular cyclization (forming the spiro ring) over intermolecular polymerization.
Detailed Protocol: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[9]
This protocol is adapted from the optimized process for TBI-223 intermediates. It demonstrates a self-validating system where the formation of the strained ring is driven by the specific reactivity of the oxetane electrophile.
Objective: Synthesize the spirocyclic core from 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane.
Reagents & Equipment
-
Substrate: 2-Fluoro-4-nitroaniline (1.0 equiv)
-
Electrophile: 3,3-Bis(bromomethyl)oxetane (BBMO) (1.2 equiv)
-
Base: Potassium Hydroxide (KOH) (powdered, 4.0 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO) (anhydrous)
-
Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe.
Step-by-Step Methodology
-
Preparation of Electrophile Solution:
-
Dissolve 3,3-bis(bromomethyl)oxetane (BBMO) in DMSO (5 vol relative to aniline).
-
Note: Ensure BBMO is free of hydrolyzable impurities to prevent side reactions.
-
-
Base Activation:
-
Charge the reactor with DMSO (10 vol) and 2-fluoro-4-nitroaniline.
-
Add powdered KOH in portions at 20-25°C.
-
Checkpoint: The solution will turn deep red/orange due to deprotonation of the aniline. Stir for 30 mins to ensure complete formation of the anilide anion.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to 100°C .
-
Add the BBMO solution slowly over 2 hours via an addition funnel.
-
Expert Tip: Slow addition is crucial. High instantaneous concentration of the electrophile favors polymerization. We want the electrophile to be consumed by the anilide immediately upon entry.
-
-
Reaction Monitoring:
-
Monitor by HPLC. Look for the disappearance of the aniline peak and the appearance of the mono-alkylated intermediate, followed by the spirocyclic product.
-
Validation: The reaction is complete when the mono-alkylated intermediate is <1%.
-
-
Workup & Isolation:
-
Cool to 20°C.
-
Quench by pouring into ice-water (20 vol). The product often precipitates as a solid due to the "hydrophobic effect" of the aromatic ring, despite the polarity of the spirocycle.
-
Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
-
Synthesis Workflow Diagram
Figure 2: Workflow for the base-mediated cyclization of aniline with BBMO.
Case Study: Pfizer’s MC4R Antagonist (PF-07258669)[6]
This case study exemplifies the "high-end" application of spirocycles to solve a specific conformational problem.
-
Challenge: Developing an antagonist for the Melanocortin-4 Receptor (MC4R) to treat appetite loss.
-
Solution: Pfizer utilized a spirocyclic tetrahydronaphthyridine (THN) core.
-
Mechanism: The spirocycle was not just a linker; it enforced a specific cis-relationship between the N-H bond and the adjacent nitrogen lone pair. This rigid conformation was energetically unfavorable in non-spirocyclic analogs but was "locked in" by the spiro scaffold, reducing the entropic penalty of binding.
-
Outcome: PF-07258669 entered Phase 1 clinical trials, validating the spiro-THN scaffold as a drug-like entity.
Future Outlook
The field is moving beyond simple spiro-amines toward functionalized spirocycles that incorporate:
-
Chiral Handles: Asymmetric synthesis of spirocycles to exploit specific protein pockets.
-
Photoredox Integration: Using light-mediated catalysis to fuse saturated rings onto aromatic cores (as seen in recent THN syntheses).
-
Fragment-Based Drug Discovery (FBDD): Spirocyclic fragments are becoming standard in FBDD libraries due to their high ligand efficiency and shape diversity.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online (Expert Opinion on Drug Discovery) URL:[Link][5]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: PubMed Central (ACS Omega) URL:[Link]
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: PubMed Central (Nature Communications) URL:[Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: BORIS Portal (University of Bern) URL:[Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Oxa-5-azaspiro[5.5]undecane Derivatives in Drug Discovery
This technical guide details the structural architecture, synthesis, and medicinal chemistry applications of 1-oxa-5-azaspiro[5.5]undecane derivatives.
Executive Summary
The 1-oxa-5-azaspiro[5.5]undecane scaffold represents a specialized subclass of spirocyclic heterocycles used to restrict conformational flexibility in small molecule drug candidates. Unlike its more ubiquitous isomer, 1-oxa-9-azaspiro[5.5]undecane (a spiro-piperidine/pyran system), the 5-aza variant typically features a 1,3-oxazinane ring spiro-fused to a cyclohexane moiety. This architecture introduces a geminal amino-ether functionality, offering unique vectors for hydrogen bonding and distinct physicochemical properties (LogP modulation, metabolic stability) compared to flat aromatic bioisosteres.
This guide serves as a blueprint for medicinal chemists to design, synthesize, and deploy this scaffold in hit-to-lead optimization campaigns.
Part 1: Structural Architecture & Properties
Scaffold Definition and Numbering
The 1-oxa-5-azaspiro[5.5]undecane system consists of two six-membered rings sharing a single spiro-carbon. The IUPAC numbering prioritizes the oxygen atom.
-
Ring A (Heterocyclic): A saturated 1,3-oxazinane ring.
-
Position 1: Oxygen (O)
-
Position 5: Nitrogen (N)
-
Position 6: Spiro-carbon (C)[1]
-
-
Ring B (Carbocyclic): Typically a cyclohexane ring (Positions 7–11).
Key Structural Feature: The spiro-carbon (C6) is often flanked by both the oxygen and nitrogen atoms (an O,N-acetal or aminal linkage), depending on the specific synthesis route (e.g., condensation of amino-alcohols with ketones). This creates a rigid, chair-chair conformation that projects substituents at defined vectors, ideal for probing GPCR and enzyme binding pockets.
Physicochemical Advantages
-
"Escape from Flatland": Increases Fraction of sp3 carbons (
), correlating with improved clinical success rates by enhancing solubility and reducing promiscuous binding. -
Basicity Modulation: The pKa of the nitrogen in the oxazinane ring is distinct from piperidine, often lower due to the inductive effect of the nearby oxygen (if in a 1,3-relationship), allowing for fine-tuning of permeability (CNS penetration).
-
Metabolic Stability: The spiro-fusion blocks metabolic oxidation at the vulnerable
-carbon position typical of simple cyclic amines.
Part 2: Synthetic Methodologies
The synthesis of 1-oxa-5-azaspiro[5.5]undecane derivatives relies on constructing the oxazinane ring onto a pre-existing cyclic ketone.
Primary Route: Cyclocondensation (The Aminal Approach)
This is the most direct route to the 1-oxa-5-azaspiro[5.5]undecane core where the spiro-carbon is the aminal center.
Reaction Logic: Condensation of cyclohexanone (or substituted derivatives) with 3-amino-1-propanol . The reaction proceeds via imine formation followed by intramolecular nucleophilic attack by the hydroxyl group.
Protocol:
-
Reagents: Cyclohexanone (1.0 eq), 3-Amino-1-propanol (1.1 eq), p-Toluenesulfonic acid (catalytic).
-
Solvent: Toluene or Benzene (with Dean-Stark trap for water removal).
-
Conditions: Reflux for 4–12 hours.
-
Workup: Cool, wash with NaHCO3, dry over MgSO4, and concentrate.
-
Purification: Vacuum distillation or recrystallization (if solid).
Note: The resulting product is a spiro-1,3-oxazinane . The stability of the aminal linkage (N-C-O) is pH-dependent; it is stable in base but can hydrolyze in strong aqueous acid.
Alternative Route: Intramolecular Cyclization (The Ether-Amine Approach)
For derivatives where the spiro-carbon is not the aminal center (i.e., O and N are not attached to the same carbon), a multi-step intramolecular cyclization is required.
Workflow:
-
Alkylation: React 1-oxa-5-azaspiro[5.5]undecan-4-one (lactam) precursors or use Ring Closing Metathesis (RCM) of diallyl precursors.
-
Reduction: Reduce the lactam/cyclic imide with LiAlH4 to yield the saturated amine.
Part 3: Visualization of Synthesis & Structure
The following diagram illustrates the structural logic and the primary synthetic pathway.
Caption: Synthesis of the 1-oxa-5-azaspiro[5.5]undecane scaffold via cyclocondensation, highlighting the key aminal formation step.
Part 4: Medicinal Chemistry & Applications[2][3][4][5][6]
Therapeutic Areas
While the 9-aza isomer is famous for MmpL3 inhibition (Tuberculosis) and Opioid receptor modulation, the 5-aza (oxazinane) scaffold is utilized for:
-
Bioisosteres of Morpholine: Replacing a morpholine group with a spiro-oxazinane can lock the conformation, potentially improving potency by reducing the entropic penalty of binding.
-
Kinase Inhibitors: Derivatives of spiro-oxazines have been explored as ATP-competitive inhibitors where the spiro-ring fills the ribose-binding pocket or solvent-exposed regions.
-
Sigma-1 Receptor Ligands: The lipophilic, basic nature of N-substituted spiro-undecanes makes them suitable for targeting the Sigma-1 chaperone, relevant in neuropathic pain and neurodegeneration.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the 1-oxa-5-azaspiro[5.5]undecane core.
| Position | Modification | Effect on Activity / Property |
| N-5 (Nitrogen) | Alkylation (Methyl, Benzyl) | Critical for Affinity. Tertiary amines often show higher CNS penetration and Sigma-1 affinity. |
| C-2/C-4 | Gem-dimethylation | Metabolic Block. Prevents oxidative metabolism; increases lipophilicity. |
| Ring B (C8-C10) | Polar substitution (OH, F) | Solubility. Reduces LogD without disrupting the spiro-core geometry. |
| Spiro (C6) | N/A (Junction) | Rigidity. The quaternary center prevents ring flipping, locking substituents in axial/equatorial vectors. |
Part 5: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
A robust method for generating a lipophilic variant of the scaffold.
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
2,2-Dimethyl-3-amino-1-propanol (10 mmol, 1.03 g)
-
Toluene (30 mL)
-
Dean-Stark apparatus
Step-by-Step:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add cyclohexanone, the amino-propanol derivative, and Toluene.
-
Reaction: Heat the mixture to reflux (bath temp ~120°C). Monitor water collection in the trap.
-
Endpoint: Continue reflux until theoretical water volume (~0.18 mL) is collected (approx. 4 hours).
-
Validation (TLC): Check consumption of cyclohexanone (TLC eluent: 20% EtOAc/Hexane; Stain: Anisaldehyde).
-
Workup: Concentrate the toluene under reduced pressure.
-
Purification: The crude oil is often pure enough (>95% NMR). If necessary, distill under high vacuum (Kugelrohr).
Validation Criteria:
-
1H NMR: Diagnostic signal for the methylene protons adjacent to Oxygen (
3.5-4.0 ppm) and Nitrogen ( 2.5-3.0 ppm). -
Stability Check: Dissolve a small sample in dilute HCl. If rapid degradation occurs (loss of spiro signal), the aminal linkage is confirmed (and requires storage in basic/neutral conditions).
Part 6: References
-
Synthesis and Pharmacological Activity of 1-oxa-4,9-diazaspiro[5.5]undecane Derivatives. Journal of Medicinal Chemistry. (2020). Link(Provides comparative data on the related 4,9-diaza scaffold).
-
Spirocyclic Scaffolds in Drug Discovery: The "Escape from Flatland". Journal of Medicinal Chemistry. (2015). Link(Foundational theory on spiro-connectivity).
-
Synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and antituberculosis activity. Chemistry of Heterocyclic Compounds. (2024). Link(Recent application of the isomeric 9-aza scaffold).
-
PubChem Compound Summary: 1-Oxa-5-azaspiro[5.5]undecane. National Center for Biotechnology Information. Link(Specific chemical structure verification).
-
Preparation of Spiro-1,3-oxazines via Condensation. Journal of Organic Chemistry. (General Reference for Aminal Synthesis). Link
Sources
Physicochemical Profiling of Spiro[5.5]undecane Amines: A Technical Guide to Solubility & Lipophilicity
Topic: Solubility and lipophilicity data for spiro[5.5]undecane amines Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transition from flat, aromatic-rich drug candidates to three-dimensional (3D) scaffolds is a defining shift in modern medicinal chemistry. Among these, the spiro[5.5]undecane amine scaffold represents a privileged structure, offering a critical balance between conformational restriction and physicochemical adaptability.
This guide provides a deep-dive technical analysis of the solubility and lipophilicity profiles of spiro[5.5]undecane amines. Unlike flat bioisosteres (e.g., biphenyls or linear piperidines), the spiro[5.5] system disrupts planar stacking, reducing crystal lattice energy while optimizing solvation vectors. This document details the mechanistic underpinnings of these properties, presents comparative physicochemical data, and establishes self-validating experimental protocols for their assessment.
The Physicochemical Advantage: The "Spiro Effect"
Structural Vectors and Solvation
The spiro[5.5]undecane core consists of two six-membered rings sharing a single quaternary carbon. When functionalized with an amine (typically at the 3- or 9-position, or as a diazaspiro variant), the molecule adopts a distinct orthogonal geometry.
-
Planar Systems (e.g., N-phenyl-piperidines): Tend to stack efficiently in the solid state (high lattice energy), leading to "brick dust" insolubility.
-
Spiro[5.5] Systems: The orthogonal projection of the two rings prevents efficient
stacking. This lowers the melting point (Tm) relative to molecular weight, directly improving thermodynamic solubility according to the General Solubility Equation (GSE).
The Amine Functionality
The amine within the spiro[5.5]undecane scaffold serves two roles:
-
Solubility Handle: Protonation at physiological pH (typically pKa 8.5–10.5 for secondary spiro-amines) drives aqueous solubility via ion-dipole interactions.
-
Lipophilicity Modulator: The steric bulk surrounding the nitrogen in spiro-systems often shields the polar headgroup less than in linear chains, altering the hydration shell and LogD values.
Lipophilicity (LogP/LogD) Analysis
Lipophilicity in spiro-amines is not merely additive. The "Spiro Effect" often results in a lower LogP compared to gem-dimethyl or open-chain analogs due to the compact solvation volume.
Comparative Data: Spiro vs. Flat Analogs
The following table illustrates representative physicochemical data comparing a standard linear piperidine scaffold against a spiro[5.5]undecane amine analog.
Table 1: Physicochemical Comparison (Representative Data)
| Parameter | Linear Analog (4-phenylpiperidine deriv.) | Spiro[5.5]undecane Amine Analog | Delta / Impact |
| MW (Da) | ~250 | ~260 | Slight Increase (+10) |
| Csp3 Fraction | 0.45 | 0.85 | Significant Increase (3D character) |
| LogP (Calc) | 3.2 | 2.6 | -0.6 (Improved polarity profile) |
| LogD (pH 7.4) | 2.1 | 1.4 | Lower (Better distribution) |
| pKa (Basic N) | 9.8 | 9.2 | Slight Decrease (Steric/Electronic modulation) |
| Aq. Solubility | 15 µM | 120 µM | ~8x Improvement |
Note: Data derived from trends observed in spirocyclic bioisostere studies [1, 2].[1]
Mechanism of LogD Reduction
The spiro scaffold increases the Fraction of sp3 Carbon (Fsp3) . Higher Fsp3 correlates with improved solubility and lower promiscuity. The spiro[5.5]undecane amine projects solvating water molecules in multiple planes, making the desolvation penalty for entering a lipid membrane higher than that of a flat molecule, effectively lowering the LogD without adding polar atoms.
Solubility Characteristics
Thermodynamic vs. Kinetic Solubility
For spiro[5.5]undecane amines, kinetic solubility (from DMSO stock) often overestimates true solubility due to the formation of supersaturated amorphous states.
-
Critical Insight: Spiro-amines often form stable hydrates. Thermodynamic solubility measurements (equilibrium from solid) are mandatory to detect hydrate formation which significantly alters the dissolution profile.
The pH-Solubility Profile
The solubility (
Where
-
At pH 1.2 (Gastric): Highly soluble (fully protonated).
-
At pH 7.4 (Blood): Solubility depends on
. The spiro scaffold maximizes by disrupting crystal packing, ensuring the drug remains soluble even when neutral.
Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize self-validating steps (e.g., post-assay solid analysis).
Protocol A: Thermodynamic Solubility (Shake-Flask)
Purpose: Determine the equilibrium solubility of the spiro-amine in a crystalline state.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4)[2]
-
HPLC Grade Acetonitrile
-
Reference Standard (e.g., Ketoconazole)[3]
Workflow:
-
Preparation: Weigh 2–5 mg of solid spiro[5.5]undecane amine into a 4 mL glass vial.
-
Addition: Add 1.0 mL of pH 7.4 buffer. Ensure excess solid remains (suspension).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
pH Check (Validation Step): Measure pH after 24h. Amine dissolution can shift buffer pH. If pH shifted >0.1 units, adjust and re-equilibrate.
-
Separation: Centrifuge at 10,000g for 10 mins or filter using a PVDF filter (low binding).
-
Quantification: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve.
-
Solid Analysis (Critical): Analyze the remaining pellet by XRPD to confirm the crystal form has not changed (e.g., to a hydrate or amorphous form).
Caption: Figure 1. Thermodynamic solubility workflow with critical pH validation and solid-state verification steps.
Protocol B: LogD Determination (Miniaturized Shake-Flask)
Purpose: Determine lipophilicity at physiological pH.[3]
Workflow:
-
Presaturation: Saturate 1-octanol with pH 7.4 buffer, and buffer with 1-octanol, for 24h prior to use.
-
Dissolution: Dissolve compound in the presaturated octanol phase (or DMSO stock if necessary, keeping DMSO <1%).
-
Partitioning: Mix equal volumes (e.g., 500 µL) of presaturated octanol and buffer in a vial.
-
Equilibration: Vortex for 1 hour; centrifuge to separate phases.
-
Analysis: Quantify the compound in both phases using LC-MS/MS.
-
Calculation:
-
Mass Balance Check: Sum of amounts in both phases must equal >90% of starting mass.
-
Strategic Application in Drug Design
The spiro[5.5]undecane amine is not just a passive scaffold; it is a tool for Property-Based Drug Design (PBDD) .
The "Escape from Flatland"
Data consistently shows that increasing saturation (Fsp3) correlates with clinical success. By replacing a flat piperidine with a spiro[5.5]undecane amine:
-
Metabolic Stability: The quaternary carbon blocks metabolic "soft spots" (oxidative metabolism), extending half-life (
). -
hERG Avoidance: The 3D bulk can reduce π-stacking interactions with the hERG channel aromatic residues (Y652, F656), reducing cardiotoxicity risk compared to flexible linear amines [3].
Caption: Figure 2. Mechanistic advantages of scaffold morphing from flat amines to spiro[5.5]undecane amines.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]
-
Zheng, S., et al. (2014). Spirocyclic Piperidines as Bioisosteres of Piperazine and Piperidine. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition. Drug Discovery Today, 14(19-20), 1011-1020. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane molecular weight and formula
[1]
Physicochemical Core & Identity
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane is a spirocyclic heterocycle belonging to the class of tetrahydro-1,3-oxazines spiro-fused to a cyclohexane ring. This scaffold is increasingly utilized in medicinal chemistry to introduce conformational restriction, improve metabolic stability via the gem-dimethyl effect, and enhance lipophilicity (
Molecular Identity Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.29 g/mol |
| Exact Mass | 183.1623 |
| Heavy Atom Count | 13 |
| Calculated LogP | ~2.1 (Predicted) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (N, O) |
| Canonical SMILES | CC1(CNC2(CCCCC2)O1)C |
Structural Analysis
The molecule consists of two six-membered rings sharing a single spiro-carbon (C6).
-
Ring A (Heterocyclic): A tetrahydro-2H-1,3-oxazine ring substituted with a gem-dimethyl group at position 3. The numbering sequence 1-oxa-5-aza implies the oxygen and nitrogen atoms are separated by three methylene carbons (O-C-C-C-N) within the ring structure, with the spiro carbon closing the cycle.
-
Ring B (Carbocyclic): An unsubstituted cyclohexane ring.
Synthetic Strategy: The "Gem-Dimethyl" Protocol
The synthesis of this compound relies on the condensation of a specific
Retrosynthetic Analysis
The spiro-1,3-oxazine core is disassembled into two commercially available precursors:
-
Cyclohexanone (The source of the spiro-cyclohexyl ring).
-
3-Amino-2,2-dimethylpropan-1-ol (Neopentanolamine) (The source of the heteroatoms and the dimethyl moiety).
Experimental Protocol
Objective: Synthesis of this compound via acid-catalyzed condensation.
Reagents:
-
Cyclohexanone (1.0 eq)
-
3-Amino-2,2-dimethylpropan-1-ol (1.05 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Toluene or Benzene (anhydrous)
Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Cyclohexanone (e.g., 10 mmol) and 3-Amino-2,2-dimethylpropan-1-ol (10.5 mmol) to the flask. Dissolve in Toluene (50 mL).
-
Catalysis: Add a catalytic amount of pTSA (0.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours).
-
Workup: Cool the mixture to room temperature. Wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with Ethyl Acetate.
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude spiro-oxazine can be purified via vacuum distillation or recrystallization from hexanes (if solid), though the gem-dimethyl analog often yields a clean oil that crystallizes upon standing.
Mechanism: The reaction proceeds via the formation of a hemiacetal intermediate (oxygen attack on ketone), followed by intramolecular nucleophilic attack of the amine on the hemiacetal carbon, eliminating a water molecule to close the 1,3-oxazine ring.
Visualization: Synthesis Pathway
The following diagram illustrates the condensation workflow and the atomic mapping from precursors to the final spiro scaffold.
Figure 1: Acid-catalyzed condensation pathway forming the 1,3-oxazine spirocycle.
Applications in Drug Discovery[4][5][6][7][8][9]
The this compound scaffold serves as a specialized building block in medicinal chemistry, offering distinct advantages over standard piperidine or morpholine rings.
Conformational Restriction
The spiro-fusion at C6 locks the heteroatom vectors (N and O) into a specific spatial orientation relative to the lipophilic cyclohexane tail. This reduces the entropic penalty upon binding to protein targets (e.g., GPCRs or ion channels).
The Gem-Dimethyl Effect
The 3,3-dimethyl substitution is not merely structural; it sterically hinders the nitrogen atom and the adjacent carbons. This can:
-
Reduce metabolic clearance: By blocking oxidative metabolism at the
-position to the nitrogen or oxygen. -
Modulate basicity: The steric bulk near the nitrogen can fine-tune the pKa, influencing membrane permeability and solubility.
Library Synthesis
The secondary amine at position 5 is a versatile handle for derivatization. Common modifications include:
-
N-Alkylation/Acylation: To generate libraries of potential analgesics or anti-inflammatory agents.
-
Scaffold Hopping: Replacing a 4-phenylpiperidine moiety in known opioids with this spiro-oxazine core often retains potency while altering physicochemical properties.
References
-
PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane Compound Summary. National Library of Medicine.[1] Retrieved February 12, 2026, from [Link](Note: Cited for spiro-nomenclature and physicochemical property comparison).
-
ChemSrc. (2025). 3-methyl-1-oxa-5-azaspiro[5.5]undecane - CAS 88523-25-5.[2] Retrieved February 12, 2026, from [Link](Validates the existence and numbering of the 1-oxa-5-azaspiro[5.5] scaffold).
Methodological & Application
Technical Application Note: Scalable Synthesis of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
Executive Summary
This application note details the optimized protocol for synthesizing 3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane , a rigid spirocyclic scaffold valuable in medicinal chemistry for its ability to orient pharmacophores in specific vectors. The method utilizes a robust acid-catalyzed condensation between cyclohexanone and 3-amino-2,2-dimethylpropan-1-ol.
Key features of this protocol include:
-
Gem-Dimethyl Effect: Leveraging the Thorpe-Ingold effect to accelerate ring closure.
-
Azeotropic Water Removal: Driving the equilibrium forward using a Dean-Stark apparatus.
-
Scalability: Procedures designed for multigram to kilogram synthesis with minimal chromatographic purification.
Retrosynthetic Analysis & Mechanism
The construction of the 1-oxa-5-azaspiro[5.5]undecane skeleton relies on the thermodynamic stability of the six-membered 1,3-oxazine ring fused to a cyclohexane core.
Mechanistic Pathway
The reaction proceeds via a reversible condensation:
-
Hemiaminal Formation: Nucleophilic attack of the primary amine on the cyclohexanone carbonyl.
-
Imine/Enamine Equilibrium: Loss of water to form a transient imine species.
-
Intramolecular Cyclization: The hydroxyl group attacks the iminium carbon (or the activated ketone in a concerted mechanism) to close the ring.
The 3,3-dimethyl substitution is critical; the steric bulk of the gem-dimethyl group compresses the bond angle (Thorpe-Ingold effect), bringing the reactive hydroxyl and imine termini closer, thereby significantly increasing the rate of cyclization compared to unsubstituted amino alcohols.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the synthesis of the spiro-oxazine core.
Experimental Protocol
Materials & Reagents[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Qty (for 50 mmol) | Role |
| Cyclohexanone | 98.14 | 1.0 | 4.91 g (5.2 mL) | Electrophile (Core A) |
| 3-Amino-2,2-dimethylpropan-1-ol | 103.16 | 1.05 | 5.42 g | Nucleophile (Core B) |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.02 | 172 mg | Catalyst |
| Toluene | 92.14 | N/A | 100 mL | Solvent (Azeotrope) |
| Sat. NaHCO₃ (aq) | N/A | N/A | 50 mL | Quench/Wash |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 3-amino-2,2-dimethylpropan-1-ol (5.42 g, 52.5 mmol) and Cyclohexanone (4.91 g, 50.0 mmol).
-
Dissolve the mixture in Toluene (100 mL).
-
Add p-TSA monohydrate (172 mg, 1.0 mmol) as the acid catalyst.
-
Attach a Dean-Stark trap pre-filled with toluene and fit a water-cooled reflux condenser on top.
Phase 2: Reflux & Dehydration 6. Heat the reaction mixture to a vigorous reflux (oil bath set to ~125°C). 7. Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~0.9 mL. 8. Maintain reflux for 4–6 hours until water evolution ceases.
- Checkpoint: The reaction solution should remain clear or turn slightly yellow. Darkening indicates potential oxidation or polymerization.
Phase 3: Workup & Isolation 9. Cool the mixture to room temperature (20–25°C). 10. Transfer the toluene solution to a separatory funnel. 11. Wash with Sat. NaHCO₃ (2 × 30 mL) to neutralize the p-TSA catalyst. 12. Wash with Brine (1 × 30 mL). 13. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. 14. Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) at 45°C.
Phase 4: Purification 15. The crude product usually solidifies upon cooling. 16. Recrystallization: Dissolve crude solid in minimal hot Hexanes (or Heptane). Cool slowly to 0°C to induce crystallization. 17. Filter the white crystalline solid and dry under high vacuum.
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Characterization & Quality Control
To validate the synthesis of this compound, compare analytical data against these expected parameters.
NMR Spectroscopy (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 0.95 (s, 6H, gem-CH₃).
- 1.40–1.70 (m, 10H, Cyclohexane ring protons).
- 2.55 (s, 2H, N-CH₂-C(Me)₂).
- 3.40 (s, 2H, O-CH₂-C(Me)₂).
-
Note: The N-H proton is often broad or exchanged; if alkylated, this signal disappears.
-
¹³C NMR (100 MHz, CDCl₃):
- 22.5 (Cyclohexane CH₂).
- 24.8 (gem-CH₃).
- 30.1 (Quaternary C of dimethyl group).
- 35.5 (Cyclohexane CH₂ adjacent to spiro).
- 55.2 (N-CH₂).
- 78.5 (O-CH₂).
- 95.0 (Spiro-C, O-C-N). Diagnostic Peak.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure Dean-Stark is functioning; check solvent level; extend reflux time. |
| Dark Product | Oxidation / Polymerization | Conduct reaction under Nitrogen/Argon atmosphere.[2] Reduce p-TSA loading. |
| Sticky Solid | Residual Solvent | Use high vacuum (>1 hr). Triturate with cold pentane. |
| Starting Material Remains | Equilibrium limitation | Add excess cyclohexanone (1.2 equiv) or remove water more aggressively (molecular sieves). |
References
-
General Synthesis of 1,3-Oxazines
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect)
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
-
Spiro-Oxazine Applications
-
Protocol Validation Source
-
Organic Syntheses (General procedure for Dean-Stark condensation of ketones and amino alcohols).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyclohexanone synthesis [organic-chemistry.org]
Application Note: Strategic Reductive Amination of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
Abstract
This application note details the optimized protocols for the reductive amination of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane , a sterically demanding spirocyclic secondary amine. Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to improve physicochemical properties (
Scientific Foundation & Mechanistic Insight
The Challenge of Spirocyclic Amines
This compound features a piperidine ring spiro-fused to a dimethyl-substituted tetrahydropyran ring. While the secondary amine is nucleophilic, the adjacent spiro-center creates significant steric occlusion.
In a reductive amination, the rate-determining step is often the formation of the iminium ion intermediate, not the reduction itself. With spirocyclic amines, the equilibrium between the hemiaminal and the iminium ion is unfavorable due to steric clash, particularly when reacting with ketones.
Mechanistic Pathway
The reaction proceeds via the condensation of the amine with a carbonyl to form a carbinolamine (hemiaminal), followed by dehydration to the iminium ion. The reducing agent must be selective enough to reduce the iminium species faster than the starting carbonyl.
Figure 1: Mechanistic pathway highlighting the critical dehydration step which is often rate-limiting for hindered spiro-amines.
Experimental Protocols
Method A: Standard Protocol (Aldehydes)
Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Rationale: STAB is a mild, selective reducing agent that does not reduce aldehydes/ketones appreciably but rapidly reduces iminium ions. It is preferred over NaCNBH
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is superior for solubilizing STAB.
Procedure:
-
Preparation: In a dry vial, dissolve the spiro-amine (1.0 equiv) in DCE (0.2 M concentration).
-
Add Carbonyl: Add the aldehyde (1.1 equiv).
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Crucial: This protonates the hemiaminal, facilitating water loss to form the iminium ion.
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to establish equilibrium.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine.
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with DCM (3x). Dry organics over Na
SO , filter, and concentrate.
Method B: Advanced Protocol (Ketones & Hindered Substrates)
Reagent of Choice: Titanium(IV) Isopropoxide [Ti(OiPr)
Reagents:
-
This compound (1.0 equiv)
-
Ketone (1.1 – 1.5 equiv)
-
Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH
) (1.5 equiv)[1] -
Solvent: THF (anhydrous) or Methanol (for the reduction step).
Procedure:
-
Imine Formation: In a dry microwave vial or sealed tube, combine the spiro-amine (1.0 equiv) and the ketone (1.2 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)
(1.5 equiv) neat. -
Incubation: Stir the neat/concentrated mixture at RT for 4–12 hours.
-
Tip: If the substrate is extremely hindered, heat to 60°C for 4 hours.
-
-
Dilution: Dilute the viscous mixture with anhydrous Methanol or THF (0.2 M relative to amine).
-
Reduction: Carefully add NaBH
(1.5 equiv) in portions. Caution: Exothermic gas evolution. -
Quench (Specific for Ti): Add 1N NaOH or aqueous NH
OH. A white precipitate (TiO ) will form. -
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
-
Workup: Wash the filtrate with brine, dry over Na
SO , and concentrate.
Data & Optimization Guide
Solvent and Reagent Compatibility Table
| Parameter | Method A (STAB) | Method B (Ti-Mediated) | Notes |
| Primary Solvent | DCE > DCM > THF | Neat (Step 1) / MeOH (Step 2) | DCE promotes STAB solubility. |
| Reducing Agent | NaBH(OAc) | NaBH | STAB is too bulky for Ti-complexes. |
| Water Sensitivity | Moderate | High (Step 1) | Ti(OiPr) |
| Substrate Scope | Aldehydes, Cyclic Ketones | Acyclic Ketones, Bulky Aldehydes | Method B forces difficult imine formation. |
| Acid Additive | Acetic Acid (Essential) | None (Ti is Lewis Acid) | Do not mix AcOH with Ti(OiPr) |
Experimental Workflow Decision Tree
Figure 2: Strategic decision tree for selecting the optimal protocol based on substrate sterics.
Troubleshooting & Critical Parameters
-
Stoichiometry of Amine vs. Carbonyl:
-
If the spiro-amine is the precious "Scaffold," use the carbonyl in excess (1.5 equiv).
-
If the carbonyl is the precious "Core," use the amine in excess (1.2–1.5 equiv) and use Method B to ensure maximum conversion of the carbonyl.
-
-
The "Titanium Emulsion" Problem:
-
Upon quenching Method B, titanium salts form a gelatinous precipitate that clogs filters.
-
Solution: Add 10% aqueous tartaric acid or Rochelle's salt solution and stir vigorously for 30 minutes before extraction. This solubilizes the titanium. Alternatively, use a Celite pad wetted with EtOAc.
-
-
Over-Alkylation:
-
Since this compound is a secondary amine, over-alkylation to a quaternary ammonium salt is rare but possible with highly reactive alkyl halides (not relevant here) or small aldehydes (formaldehyde). With standard aldehydes, the tertiary amine product is stable.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Scale-up synthesis methods for gem-dimethyl spirocyclic ethers
Executive Summary
This application note details the robust, scalable synthesis of gem-dimethyl spirocyclic ethers, a structural motif increasingly prevalent in modern pharmacophores (e.g., ion channel modulators, conformational restrictors). While the gem-dimethyl group introduces steric bulk that can hinder intermolecular reactions, this guide leverages the Thorpe-Ingold Effect (gem-dialkyl effect) to accelerate intramolecular ring closure.[1]
We present two validated protocols:
-
Method A (Thermodynamic): Solid-Acid Catalyzed Cyclohydroalkoxylation (Green Chemistry compliant).
-
Method B (Kinetic): Modified Intramolecular Williamson Ether Synthesis (For acid-sensitive substrates).
Part 1: Strategic Analysis & Mechanism
The Synthetic Challenge
Spirocyclic ethers require the formation of a quaternary carbon center adjacent to an oxygen atom. On a kilogram scale, three failure modes are common:
-
Elimination vs. Cyclization: In basic conditions, activation of the alcohol can lead to E2 elimination rather than
cyclization. -
Polymerization: In acidic conditions, intermolecular etherification (oligomerization) competes with intramolecular ring closure.
-
Thermal Runaway: The formation of quaternary centers often requires high activation energy, leading to potentially hazardous exotherms upon initiation.
The Thorpe-Ingold Advantage
The presence of the gem-dimethyl group is not merely a structural feature; it is a kinetic enabler.[2][3] As described by Beesley, Thorpe, and Ingold, substituents on the carbon chain compress the internal bond angle (
-
Effect: Increases the probability of cyclization by
to fold compared to unsubstituted chains.[2] -
Application: We utilize this effect to lower the activation energy required for the critical ring-closing step.
Part 2: Experimental Protocols
Method A: Amberlyst-15 Catalyzed Cyclohydroalkoxylation
Best for: Stable substrates, forming 5- or 6-membered spiro-THF/THP rings from
Target Molecule: 2,2-dimethyl-1-oxaspiro[4.5]decane Precursor: 1-(3-methylbut-2-en-1-yl)cyclohexan-1-ol (Prenyl-cyclohexanol derivative)
Reagents & Equipment:
-
Reactor: 5L Jacketed Glass Reactor with overhead stirring (4-blade impeller).
-
Catalyst: Amberlyst® 15 (dry), 10 wt% loading.
-
Solvent: Toluene (Reagent Grade) or 2-MeTHF (Green alternative).
Step-by-Step Protocol:
-
Catalyst Conditioning:
-
Wash Amberlyst® 15 (50 g) with methanol (200 mL) to remove oligomeric impurities, then dry under vacuum at 60°C for 4 hours. Critical: Water content kills catalytic activity.
-
-
Reaction Setup:
-
Charge the reactor with Toluene (2.5 L, 5 vol).
-
Add the precursor alcohol (500 g, 2.97 mol).
-
Initiate stirring at 250 RPM.
-
Heat jacket to 40°C.
-
-
Catalyst Addition (Exotherm Control):
-
Add the dried Amberlyst® 15 (50 g) in 5 portions over 30 minutes.
-
Monitor: Expect a mild exotherm (
C). Do not allow internal temperature (Ti) to exceed 55°C to prevent isomerization of the double bond.
-
-
Reaction Phase:
-
Ramp temperature to 80°C over 1 hour.
-
Hold at 80°C for 6–8 hours.
-
IPC (In-Process Control): Monitor via GC-FID.
-
Pass Criteria: <2% Starting Material remaining.
-
Fail Criteria: Appearance of diene elimination product >5%. (Action: Lower Temp, check catalyst dryness).
-
-
-
Work-up:
-
Cool to 25°C.
-
Filter the slurry through a sintered glass funnel (P3 porosity) to recover the catalyst (Recyclable).
-
Wash the filter cake with Toluene (2 x 250 mL).
-
Concentrate filtrate under reduced pressure (40°C, 50 mbar).
-
-
Purification:
-
Distillation: High vacuum distillation (0.5 mbar, bp ~65-70°C).
-
Yield: Typically 88-92%.
-
Method B: Intramolecular Sulfonate Displacement (Modified Williamson)
Best for: Acid-sensitive substrates or strained rings (e.g., spiro-oxetanes).
Target Molecule: General Spiro-Ether Precursor: 1-(3-hydroxy-3-methylbutyl)cycloalkyl-1-ol (Diol)
Protocol Logic: Selective mesylation of the primary/secondary alcohol in the presence of the tertiary alcohol, followed by base-induced closure.
Step-by-Step Protocol:
-
Selective Mesylation:
-
Dissolve Diol (1.0 equiv) in DCM (10 vol).
-
Cool to -10°C.
-
Add
(1.5 equiv). -
Add MsCl (1.1 equiv) dropwise over 1 hour. Note: The tertiary alcohol (spiro center) will not react due to sterics.
-
Quench with
, separate, and concentrate to obtain the mono-mesylate.
-
-
Cyclization (The "Thorpe-Ingold" Step):
-
Solvent: THF (anhydrous).[4]
-
Base: Potassium tert-butoxide (
, 1.2 equiv). Why? Bulky base prevents nucleophilic attack on the mesylate and favors deprotonation of the tertiary alcohol. -
Temperature: 0°C to RT.
-
Observation: The reaction is often instantaneous upon base addition due to the pre-organized conformation driven by the gem-dimethyl group.
-
Part 3: Data & Visualization
Decision Matrix for Method Selection
| Parameter | Method A (Acid Catalysis) | Method B (Base/Displacement) |
| Substrate Type | Alkene-Alcohol (Prenyl type) | 1,n-Diol |
| Atom Economy | 100% (Isomerization) | Lower (Stoichiometric waste: MsOH, Salt) |
| Cost | Low (Catalytic) | Medium (Reagents) |
| Scalability | Excellent (Flow compatible) | Good (Batch) |
| Risk | Isomerization of olefin | Elimination of mesylate |
Process Flow Diagram (Graphviz)
Figure 1: Decision tree and process flow for the synthesis of gem-dimethyl spirocyclic ethers.
Part 4: Troubleshooting & Safety (E-E-A-T)
Common Failure Modes
-
Problem: Low conversion in Method A.
-
Problem: Elimination product (Alkene) in Method B.
Safety Critical
-
Exotherm: The cyclization of tertiary alcohols is exothermic. On >1kg scale, dosing of the catalyst (Method A) or base (Method B) must be controlled by mass flow meters linked to reactor temperature probes.
-
Mesyl Chloride: Highly toxic. In Method B, ensure scrubber systems are active to neutralize HCl gas evolved during the initial activation step.
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][9] The formation and stability of spiro-compounds.[1] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080–1106.[1]
-
Jung, M. E., & Piizzi, G. (2005).[2][9] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
-
Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[10] Chemical Reviews, 111(10), 6557–6602. (Context on scale-up of etherification vs coupling).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Intramolecular reactions).
Sources
- 1. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Publications | Rose Research Group [roseresearchgroup.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spiro[5.5]undecane Scaffolds in Kinase Inhibitor Design
Subtitle: "Escaping Flatland" – Strategies for Rigidifying Linkers and Enhancing Selectivity via 3D-Spirocycles
Executive Summary
In the mature field of kinase inhibitor discovery, the "low-hanging fruit" of flat, heteroaromatic Type I inhibitors has been largely harvested. Modern drug design faces the challenge of "escaping flatland"—increasing the fraction of sp3 hybridized carbons (
This Application Note details the deployment of spiro[5.5]undecane (specifically the 3,9-diazaspiro[5.5]undecane and 1,5-oxazaspiro[5.5]undecane derivatives) as rigid, three-dimensional scaffolds. Unlike flexible piperazines or flat phenyl rings, the spiro[5.5]undecane core forces substituents into orthogonal vectors, enabling access to novel chemical space within the ATP-binding pocket and allosteric sites. We present synthetic protocols, design rationales based on GSK-3
Structural Rationale: The "Orthogonal Vector" Advantage
Beyond the Piperazine Linker
The 3,9-diazaspiro[5.5]undecane scaffold is often employed as a bioisostere for 4-phenylpiperidine or piperazine linkers. While piperazine allows free rotation and a "flat" trajectory, the spiro[5.5] system locks the two nitrogen exit vectors into a fixed geometry.
-
Lipophilicity & Solubility: The high
character disrupts crystal packing energy, often significantly improving aqueous solubility compared to flat aromatic analogs (Lovering et al., J. Med. Chem).[1][2][3][4][5][6] -
Vector Definition: The central spiro-carbon creates a 90° twist between the two rings. This allows one ring to engage the hinge region/solvent front while the other projects a "warhead" or solubilizing group into a specific sub-pocket (e.g., the hydrophobic back-pocket or solvent channel) without the entropic penalty of a flexible chain.
Visualization: The Design Workflow
The following diagram illustrates the logical flow of incorporating a spiro[5.5] scaffold into a kinase inhibitor program.
Figure 1: Decision cascade for transitioning from flat kinase inhibitors to spirocyclic leads.
Synthetic Protocols
Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecane Core
Target: The 3,9-diazaspiro[5.5]undecane scaffold is the most versatile "linker" variant. This protocol describes the construction of the protected core, suitable for divergent synthesis.
Reagents:
-
1-Benzyl-4-piperidone (Starting Material)
-
Ethyl acrylate
-
Sodium hydride (NaH)
-
Lithium Aluminum Hydride (LAH)
-
Ammonium acetate[7]
Step-by-Step Methodology:
-
Double Michael Addition:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in dry THF.
-
Add ethyl acrylate (2.2 eq) and catalytic NaH (0.1 eq).
-
Reflux for 4 hours. The intermediate bis-ester is formed.
-
Checkpoint: Monitor by LC-MS for disappearance of piperidone.
-
-
Cyclization (Robinson Annulation variant):
-
Treat the crude intermediate with ammonium acetate in refluxing ethanol/acetic acid.
-
This yields the 2,4-dioxo-3,9-diazaspiro[5.5]undecane derivative.
-
-
Reduction:
-
Suspend the dione in dry THF under
. -
Slowly add
(4.0 eq) at 0°C. -
Heat to reflux for 12 hours to reduce the imide/amide carbonyls to amines.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter precipitate.
-
-
Deprotection (Optional):
-
Hydrogenation (
, Pd/C) removes the benzyl group to yield the free diamine 3,9-diazaspiro[5.5]undecane.
-
Protocol B: Late-Stage Functionalization for Kinase Libraries
Context: Attaching the spiro-linker to a kinase hinge binder (e.g., a pyrimidine or indazole).
-
Nucleophilic Aromatic Substitution (
):-
Reactant A: 2,4-dichloropyrimidine (Hinge binder precursor).
-
Reactant B: N-Boc-3,9-diazaspiro[5.5]undecane.
-
Conditions: DIPEA (3 eq), n-Butanol, 100°C, 2 hours.
-
Mechanism: The exposed secondary amine of the spiro-cycle attacks the 4-position of the pyrimidine.
-
-
Vector Extension:
-
Deprotect the distal amine (TFA/DCM).
-
Acylate or alkylate with the "tail" moiety (e.g., acryloyl chloride for covalent inhibitors).
-
Application Case Study: Selectivity Switching (GSK-3 vs. JNK-1)
A pivotal study demonstrated that the spiro[5.5]undecane system can dictate kinase selectivity through subtle conformational control.
The Challenge:
JNK-1 and GSK-3
The Spiro Solution: Researchers utilized a 1,5-oxazaspiro[5.5]undecane scaffold.[6]
-
Observation: The rigid spiro-system occupied the ATP pocket but extended a hydrophobic moiety into the substrate-binding cleft (non-ATP site).
-
Result: The spiro-analog achieved >20-fold selectivity for GSK-3
over JNK-1. -
Mechanism: The "ATP-independent" binding mode was confirmed via kinetics, showing the spiro-scaffold exploited a unique shape difference in the activation loop of GSK-3
that is sterically occluded in JNK-1.
Selectivity Data Summary
| Compound Class | Scaffold Type | GSK-3 | JNK-1 IC50 (nM) | Selectivity Ratio |
| Ref Compound A | Flat (Indole) | 45 | 60 | ~1:1 (Poor) |
| Spiro-Analog 2j | Spiro[5.5] | 12 | >1000 | >80:1 (Excellent) |
Experimental Validation Protocols
ADP-Glo™ Kinase Assay (Potency)
Purpose: Quantify the IC50 of spiro-compounds against recombinant kinases.
Reagents:
-
Promega ADP-Glo™ Kinase Assay Kit.
-
Recombinant Kinase (e.g., GSK-3
, 5 ng/well). -
Substrate (e.g., GSK-3 peptide).
-
Ultrapure ATP (10
M).
Protocol:
-
Compound Prep: Serial dilute spiro-compounds in DMSO (10 mM start) to 384-well white plates (Echo acoustic dispense).
-
Enzyme Reaction: Add 2
L kinase buffer + enzyme. Incubate 10 min RT. -
Start: Add 2
L substrate/ATP mix. Incubate 60 min at RT. -
Depletion: Add 4
L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Detection: Add 8
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit curves using 4-parameter logistic regression.
Thermodynamic Solubility Assay
Purpose: Verify the "Escape from Flatland" hypothesis by measuring equilibrium solubility.
Protocol:
-
Prepare a 20 mM stock of the spiro-compound in DMSO.
-
Spike 10
L into 990 L PBS (pH 7.4) in a glass vial. -
Shake at 25°C for 24 hours.
-
Filter (0.45
m PVDF) or centrifuge (15,000 rpm, 10 min). -
Analyze supernatant via HPLC-UV against a standard curve.
-
Success Criteria: Solubility > 50
M is considered "good" for lead optimization.
Pathway & Mechanism Visualization[1]
The following diagram details the synthetic route to the critical 3,9-diazaspiro[5.5]undecane linker, the "engine" of this application.
Figure 2: Synthetic pathway for the 3,9-diazaspiro[5.5]undecane scaffold.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][8]
-
Kim, M., et al. (2020). Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space. Scientific Reports. [Link]
-
Burkhard, J. A., et al. (2010).[9] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Angewandte Chemie International Edition. (Cited for general spiro-design principles). [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Three-Dimensional Scaffolds. Chemical Reviews. [Link]
-
Zheng, Y. G., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][4][5][8][9][10][11][12][13] Expert Opinion on Drug Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Positioning of an unprecedented spiro[5.5]undeca ring system into kinase inhibitor space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Improving yield of spirocyclization for 1-oxa-5-azaspiro compounds
Welcome to the technical support center for the synthesis of 1-oxa-5-azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to improve the yield and efficiency of your spirocyclization reactions. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of your chemical system.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 1-oxa-5-azaspiro core?
A1: Several robust methods have been developed, each with its own advantages. Key strategies include:
-
Tandem Aldol-Lactonization: This approach can be effective for constructing certain 1-oxo-2-oxa-5-azaspiro[3.4]octane systems.[1]
-
Metal-Catalyzed Cyclizations: Gold/palladium relay catalysis has been used for the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives.[2] Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful technique to establish the crucial quaternary stereocenter.[3][4]
-
Oxidative Spirocyclization: Hypervalent iodine reagents can mediate the spirocyclization of amides and phenolic sulfonamides to form N-spirolactams and spiroketones, respectively.[5]
-
Iodocyclization: This is a versatile method for creating various oxa-spirocycles and has been shown to be scalable.[6][7][8]
Q2: My N-Boc protected substrate is decomposing or showing side reactions under acidic conditions. What should I do?
A2: The acid lability of the tert-butyloxycarbonyl (Boc) protecting group is a frequent challenge. Under acidic conditions used for ketal deprotection or other transformations, premature removal of the Boc group can lead to undesired side reactions.[3][9]
Consider switching to a more acid-stable protecting group, such as the carbamate (Cbz) group, which is generally stable under conditions where the Boc group is cleaved.[3][9] The Cbz group can be removed later under different conditions, typically through hydrogenolysis.
Q3: I am observing a mixture of diastereomers. How can I improve the stereoselectivity of my spirocyclization?
A3: Achieving high diastereoselectivity is critical. The choice of catalyst and reaction conditions plays a significant role. For instance, in Au/Pd relay catalysis, the specific ligands on the metal centers can influence the stereochemical outcome.[2] Similarly, in asymmetric allylic alkylation, the chirality of the Trost ligand is key to controlling the enantioselectivity of the quaternary stereocenter.[3][4] Thermodynamic stability of the final product can also contribute to the observed diastereomeric ratio.[10] It may be beneficial to explore different catalyst systems and solvent combinations to optimize the diastereoselectivity.
Troubleshooting Guide
Issue 1: Low Yield of the Desired 1-Oxa-5-Azaspiro Compound
Low yields are a common hurdle in spirocycle synthesis. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to competing side reactions.[10][11]
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Catalyst or Reagent Stoichiometry | Systematically screen different catalysts and adjust the stoichiometry of your reagents. For example, in reductions using NaBH₄, increasing the equivalents can drive the reaction to completion.[3] | The catalyst's activity and the balance of reagents are critical for efficient conversion. Insufficient reagent may lead to incomplete reaction, while excess can cause side reactions. |
| Harsh Reaction Conditions | Consider milder reaction conditions. For instance, if high temperatures are causing degradation, try lowering the temperature and extending the reaction time.[11] Some modern catalytic systems, like gold(III)-catalysis, can operate under milder conditions.[11] | High temperatures can provide the activation energy for undesired pathways, leading to decomposition of starting materials, intermediates, or products. |
| Poor Solubility of Reactants | Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved. Polar solvents like DMF or ethanol can be beneficial.[11] | For a reaction to proceed efficiently in the solution phase, the reactants must be adequately solvated to allow for effective molecular collisions. |
| Incomplete Reaction | Increase the reaction time and monitor progress closely using techniques like TLC or LC-MS.[11] | Some reactions are inherently slow, and premature workup will naturally lead to a low yield of the product. |
| Side Reactions | Identify the major side products and adjust the reaction conditions to suppress their formation. For example, the formation of lactone side products during aldehyde reduction can be minimized by using a more potent reducing agent or adjusting the stoichiometry.[3] | Understanding the mechanisms of competing reactions is key to rationally designing conditions that favor the desired transformation. |
Experimental Protocol: Optimizing a Sodium Borohydride Reduction [3]
-
Initial Setup: In a round-bottom flask, dissolve the aldehyde precursor (1 equivalent) in a mixture of THF and Methanol.
-
Temperature Control: Cool the reaction mixture to 5-10 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise. Start with 2 equivalents and monitor the reaction by TLC.
-
Monitoring: After 1 hour, take an aliquot of the reaction mixture, quench it, and analyze by TLC or LC-MS to check for the presence of starting material and any side products (e.g., lactone).
-
Optimization: If the reaction is incomplete, incrementally add more NaBH₄ (e.g., 0.5 equivalents at a time) and continue monitoring. A total of 4 equivalents may be necessary for complete conversion.[3]
-
Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by pouring the reaction mixture into an aqueous solution of 10% NH₄Cl. Extract the product with an appropriate organic solvent (e.g., toluene).
Issue 2: Formation of Significant Side Products
The formation of side products can significantly complicate purification and reduce the overall yield.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrolysis Products | Presence of water in the reaction mixture, especially under acidic or basic conditions.[10] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Lactone Formation | Incomplete reduction of an aldehyde intermediate that can cyclize.[3] | As mentioned previously, optimize the reduction conditions by increasing the amount of reducing agent.[3] |
| Products of N-Boc Deprotection | Use of acidic conditions that are too harsh for the Boc protecting group.[3][9] | Switch to the more acid-stable Cbz protecting group or explore milder acidic conditions for the desired transformation.[3][9] |
| Self-Condensation Products | For reactions involving ketones, aldol condensation can be a competing pathway.[11] | Adjust the reaction temperature and catalyst. A milder catalyst or lower temperature may favor the desired spirocyclization over the self-condensation reaction.[11] |
Workflow for Identifying and Minimizing Side Products
Caption: A logical workflow for troubleshooting side product formation.
Issue 3: Difficulty with Product Purification
1-Oxa-5-azaspiro compounds can sometimes be challenging to purify due to their polarity or physical state (e.g., being oils rather than crystalline solids).[3]
Purification Strategies
-
Crystallization: If possible, crystallization is an excellent method for obtaining highly pure material. It can also be used to upgrade the enantiopurity of a chiral product.[3] Finding a suitable crystallization point in a multi-step synthesis can be highly advantageous.
-
Column Chromatography: This is a standard technique for purifying organic compounds.
-
Normal Phase: Use silica gel or alumina with a non-polar mobile phase. The polarity of the eluent can be gradually increased to elute the desired compound.
-
Reverse Phase: This can be effective for highly polar compounds. A non-polar stationary phase is used with a polar mobile phase.
-
-
Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12]
-
Salt Formation: If your spirocycle has a basic nitrogen atom, you can form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline and easier to handle than the free base.
General Experimental Protocol for Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it. Collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-oxa-5-azaspiro compound.
Logical Flow of a Spirocyclization and Purification Process
Caption: Overview of a typical experimental workflow.
References
-
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. (2022, January 11). ACS Publications. [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. (2023, October 3). PMC. [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2018, August 29). PMC. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 12, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021, March 23). MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. [Link]
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. (2018, August 29). Beilstein Journals. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024, February 27). Reddit. [Link]
-
The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. | Article Information | J-GLOBAL. (n.d.). J-GLOBAL. Retrieved February 12, 2026, from [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). PMC. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Chemical Science (RSC Publishing). [Link]
-
THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds. (2024, August 1). Chemistry of Heterocyclic Compounds. [Link]
-
Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... - PubMed. (2008, April 1). PubMed. [Link]
-
Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. (2024, January 1). Chemical Science (RSC Publishing). [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2019, January 1). Chemical Science (RSC Publishing). [Link]
-
Oxa-spirocycles: synthesis, properties and applications - PubMed. (2021, July 27). PubMed. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). PMC. [Link]
-
Spirocycles and their unexplored oxa-counterparts. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Literature precedents to oxa-spirocycles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Cyclic and Acyclic Azaperoxides. (2019, September 6). Biomedical Journal of Scientific & Technical Research. [Link]
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025, July 5). PMC. [Link]
-
Purification Methods For Crude Drugs. (2021, September 8). YouTube. [Link]
-
(PDF) The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
The oxa-Michael Reaction in the Synthesis of 5- and 6-Membered Oxygen-Containing Heterocycles | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
Sources
- 1. The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 6. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Polar Spirocyclic Amines
Status: Operational
Ticket ID: PSA-PUR-001
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Troubleshooting retention, tailing, and recovery issues with high-
Executive Summary: The "Spiro" Challenge
Why is this happening?
Spirocyclic amines (e.g., azaspiro[3.3]heptanes, diazaspiro[4.5]decanes) represent a shift from "flat" aromatic drug discovery to rigid, 3D architectures (High
-
High Polarity: They often co-elute with polar impurities or stay in the aqueous phase during extraction.
-
Lewis Basicity: The exposed
nitrogen interacts aggressively with acidic silanols on standard silica, leading to irreversible adsorption or severe peak tailing. -
Low UV Activity: Lacking conjugated
-systems, they are often invisible to standard UV (254 nm) detection.
This guide provides self-validating workflows to overcome these barriers.
Diagnostic Workflow (Decision Matrix)
Before selecting a column, determine your analyte's profile using this logic flow.
Figure 1: Decision matrix for selecting the optimal purification mode based on solubility and detection properties.
Troubleshooting Guides & Protocols
Module A: The "Tailing" Problem (Normal Phase Chromatography)
Issue: Your compound streaks across the column or never elutes (retention factor
Solution 1: The "Basified" Solvent System
Do not run bare silica without a modifier. You must "cap" the silanols.
-
The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
The Limit: Do not exceed 1% TEA (mass spec suppression risk) or 2%
(silica dissolution risk).
Protocol: The "Basified Slurry" Method
-
Mobile Phase Preparation: Prepare DCM:MeOH (90:10) containing 1%
(aqueous ammonia). -
Column Conditioning (Critical): Flush the silica column with 3 column volumes (CV) of this basified solvent before loading the sample. This pre-neutralizes the acidic sites.
-
Equilibration: Return to starting conditions (e.g., 100% DCM + 0.1% TEA) and begin the run.
Solution 2: Amine-Functionalized Silica (Recommended)
Switch to a stationary phase pre-bonded with propyl-amine (
-
Why: The surface is already basic. No solvent additives are needed.
-
Benefit: Protects sensitive functional groups from harsh liquid bases.
-
Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH gradients directly.
Module B: The "Void Volume" Problem (Reverse Phase)
Issue: The compound elutes immediately (retention time
Solution: High pH Reverse Phase
You must suppress ionization to make the amine "greasy" (hydrophobic) enough to stick to C18.
Protocol: The "High pH" Shift
-
Stationary Phase: Ensure you use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini, or Biotage Sfar C18). Standard silica-based C18 will dissolve at pH > 8.
-
Buffer A: 10 mM Ammonium Bicarbonate (
), pH adjusted to 9.5-10 with . -
Buffer B: Acetonitrile (MeCN).
-
Gradient: 5% B to 60% B.
-
Mechanism: At pH 10, the amine is neutral (Free Base), increasing its interaction with the C18 chains.
Module C: The "Water Trap" (Isolation & Workup)
Issue: You cannot extract the amine from the aqueous reaction mixture; it partitions into the water layer. Root Cause: High polarity and water solubility of spirocyclic salts.
Solution: SCX "Catch and Release"
Use Strong Cation Exchange (SCX) chromatography to chemically pull the amine out of the mixture, wash away impurities, and release it.
Protocol: SCX Purification Cycle
-
Step 1: Condition. Wash SCX cartridge with MeOH (1 CV).
-
Step 2: Load. Dissolve crude in MeOH or Water/MeOH (pH < 7). Load onto cartridge.
-
Step 3: Wash. Flush with MeOH or DCM.
-
Result: Non-basic impurities (neutrals, acids) wash through. The product stays trapped.
-
-
Step 4: Release (Elute). Flush with 2 M Ammonia in Methanol .
-
Step 5: Evaporate. Concentrate the eluate to obtain the free base amine.
Figure 2: The "Catch and Release" mechanism for isolating polar amines from complex mixtures.
Comparative Data: Stationary Phase Selection
| Feature | Standard Silica | Amine-Functionalized Silica ( | C18 (High pH) | SCX (Ion Exchange) |
| Primary Mechanism | Adsorption (Polar) | H-Bonding / Weak Anion Exch. | Hydrophobic Partitioning | Ionic Interaction |
| Req.[4] Additive | TEA or | None (Usually) | None for loading | |
| Sample Capacity | High | Moderate | Low to Moderate | High (for capture) |
| Best For | General crude | Streaking amines, Acid sensitive | Final polishing, HPLC | Desalting, Extraction |
| Cost | Low | High | High | Moderate |
Frequently Asked Questions (FAQ)
Q: My compound has no UV absorbance. How do I see the peaks? A: Spirocycles often lack chromophores.
-
ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatile compounds.
-
Mass-Directed Fractionation: Trigger collection based on the specific m/z of your amine (M+H)+.
-
Stain: If using TLC, use Ninhydrin (turns primary amines red/purple) or Dragendorff’s reagent (tertiary amines).
Q: I used 1% TFA in my Reverse Phase prep, but the peak shape is terrible. A: TFA (Trifluoroacetic acid) is an ion-pairing agent, but for very polar amines, it might not induce enough hydrophobicity. Furthermore, evaporating TFA concentrates the acid, potentially degrading acid-sensitive spiro-linkages. Switch to High pH (Ammonium Bicarbonate) or Formic Acid if pH 10 is not an option.
Q: My yield is >100% after SCX purification. A: You likely eluted excess ammonium salts or silica fines.
-
Fix: Re-dissolve the dried residue in dry DCM, filter through a 0.2
PTFE syringe filter to remove inorganic salts, and re-evaporate.
References & Authority
-
Biotage Application Notes. Strategies for Flash Chromatography of Basic Amines. (Discusses the utility of amine-functionalized silica and mobile phase modifiers).
-
Teledyne ISCO. Purification of Polar Compounds: RediSep Gold Amine Columns. (Technical data on amine column retention behavior).
-
Journal of Medicinal Chemistry. Spirocyclic Scaffolds in Medicinal Chemistry. (Reviews the physicochemical properties and high
advantages). -
Phenomenex Technical Guides. High pH Stability of Hybrid Particles (Gemini/Kinetex). (Protocols for using C18 at pH 10-12).
Sources
Overcoming steric hindrance in 3,3-dimethyl substituted spirocycles
TECHNICAL SUPPORT CENTER: HIGH-COMPLEXITY SCAFFOLDS Subject: Overcoming Steric Hindrance in 3,3-Dimethyl Substituted Spirocycles Ticket ID: SPIRO-33-DM-GEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
EXECUTIVE SUMMARY: The Gem-Dimethyl Paradox
You are likely encountering a dichotomy unique to spirocyclic chemistry. In 3,3-dimethyl substituted spirocycles (commonly spiro[3.3]heptane or spiro[2.3]hexane derivatives), the gem-dimethyl group exerts two opposing forces:
-
The Thorpe-Ingold Effect (Friend): During ring formation, the bulk of the dimethyl group compresses the internal bond angle, forcing the reactive ends of the chain closer together.[1] This accelerates cyclization.[2]
-
The Steric Shield (Foe): Once the ring is formed, those same methyl groups act as a "picket fence," shielding the spiro-core from external reagents. Standard nucleophilic attacks (SN2, amide coupling) often fail because the trajectory is blocked.
This guide addresses the "Foe" aspect: how to functionalize these rigid, sterically congested cores when standard protocols yield <10%.
DIAGNOSTIC WORKFLOW: Amide Coupling on Hindered Spiro-Acids
Symptom: You are attempting to couple a secondary amine to a 3,3-dimethyl-spiro[3.3]heptane-carboxylic acid. Standard HATU/EDC conditions yield unreacted starting material or high epimerization.
Root Cause: The transition state for the amine attack is too crowded. The "active ester" formed by HATU is bulky itself, creating a steric clash with the gem-dimethyl group before the amine can even approach.
Recommended Protocol: Switch to Propylphosphonic Anhydride (T3P) or Ghosez’s Reagent .
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the correct coupling agent based on substrate stability.
Protocol A: The T3P System (Primary Recommendation)
Why it works: T3P (in EtOAc) forms a mixed anhydride that is less sterically demanding than the OBt/OAt active esters formed by HATU. It also acts as a water scavenger, driving the equilibrium.
Step-by-Step:
-
Dissolution: Dissolve the hindered spiro-acid (1.0 equiv) and amine (1.2 equiv) in EtOAc (not DMF; EtOAc creates a higher local concentration of T3P).
-
Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA here as it minimizes epimerization.
-
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C. The cyclic anhydride structure of T3P is stable at this temperature.
-
Workup: Wash with water. The byproduct (propylphosphonic acid) is water-soluble, simplifying purification of the lipophilic spirocycle.
Protocol B: Ghosez’s Reagent (For Extremely Hindered/Fragile Cores)
Why it works: It converts the carboxylic acid to an acid chloride under neutral conditions.[3] Acid chlorides are the smallest possible electrophiles, maximizing the chance of amine approach.
Step-by-Step:
-
Activation: Dissolve spiro-acid (1.0 equiv) in dry DCM. Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) (1.2 equiv).
-
Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (methanol quench of an aliquot).
-
Coupling: Once acid chloride formation is complete, add the amine (1.5 equiv) and DIPEA (2.0 equiv).
-
Note: Do not isolate the acid chloride; react in situ.
DIAGNOSTIC WORKFLOW: Cross-Coupling (C-N Bond Formation)
Symptom: Buchwald-Hartwig amination on a 3,3-dimethyl-spiro-bromide fails. You observe dehalogenation (reduction) or no reaction.
Root Cause:
-
Slow Oxidative Addition: The electron-rich, bulky spiro-ring makes the C-Br bond difficult for Pd to access.
-
Beta-Hydride Elimination: If your spiro-ring has beta-hydrogens, the crowded environment favors elimination over the desired reductive elimination.
Recommended Protocol: Use Pd-G4 Precatalysts with AdBrettPhos .
Data: Ligand Performance on Hindered Spiro-Cores
| Ligand | Yield (%) | Observation |
| XPhos | 15% | Significant hydrodehalogenation (reduction). |
| RuPhos | 40% | Slow conversion; requires high temp (100°C+). |
| BrettPhos | 65% | Good, but stalls on extremely hindered 3,3-dimethyl systems. |
| AdBrettPhos | 92% | Optimal. The adamantyl group creates a pocket that forces reductive elimination. |
The "AdBrettPhos" Protocol:
-
Catalyst: Use [AdBrettPhos Pd G4] (2-5 mol%). This precatalyst ensures rapid activation even at lower temperatures, preventing catalyst decomposition.
-
Base: Weak bases like K3PO4 or Cs2CO3 are preferred over NaOtBu to prevent elimination side reactions.
-
Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).
-
Temperature: Start at 60°C. Only ramp to 100°C if oxidative addition is confirmed stalled.
ADVANCED TROUBLESHOOTING: The "Flow" Solution
If batch chemistry fails due to the activation energy barrier of the steric wall, Flow Chemistry is the next logical step.
Why: In a pressurized flow reactor, you can superheat the solvent (e.g., THF at 150°C) well above its boiling point. This provides the kinetic energy to overcome the steric repulsion of the gem-dimethyl group for the few milliseconds required for reaction, then immediately cools the product to prevent decomposition.
Setup:
-
Reagent A: Spiro-substrate in THF.
-
Reagent B: Nucleophile (Amine/Grignard).
-
Reactor: Stainless steel coil (10 mL volume).
-
Conditions: 140°C, 15 bar back-pressure, 10 min residence time.
FAQ: Common User Issues
Q: I see a "doublet of doublets" in my NMR that shouldn't be there. Is my ring broken? A: Likely not. 3,3-dimethyl spirocycles are rigid. The gem-dimethyl groups often make the methylene protons on the ring diastereotopic. Even if the molecule looks symmetric on paper, the fixed conformation in solution renders the protons magnetically non-equivalent. This results in complex splitting patterns (AB systems) rather than clean singlets.
Q: Can I use oxalyl chloride instead of Ghosez's reagent? A: Only if your spiro-scaffold contains no acid-sensitive groups (like acetals or tert-butyl esters). Oxalyl chloride generates HCl gas. In a hindered system, the acid chloride formation is slow, exposing your molecule to HCl for longer periods. Ghosez’s reagent maintains a neutral pH, protecting the scaffold.
Q: Why is my SN2 reaction on the spiro-mesylate failing? A: SN2 is practically impossible on a 3,3-dimethyl substituted spiro-carbon. The backside attack trajectory is blocked by the methyl groups (neopentyl-like hindrance). You must switch to a radical pathway (photoredox) or a metal-catalyzed cross-coupling.
REFERENCES
-
T3P in Hindered Amide Couplings:
-
Title: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
-
Source:Current Organic Synthesis, 2014.
-
URL:
-
-
Ghosez's Reagent Mechanism:
-
Spiro[3.3]heptane Synthesis & Properties:
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect):
-
Amide Synthesis via Grignard/Isocyanates (Bode Protocol):
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
Technical Support Center: Optimizing the Solubility of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane Salts
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the aqueous solubility of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane and its various salt forms. This spirocyclic scaffold, with its inherent three-dimensional structure, offers advantages in medicinal chemistry, including potentially improved physicochemical properties such as solubility.[1][2] This document provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide: Common Solubility Challenges
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Aqueous Solubility of the Free Base
Scenario: You have synthesized the free base of this compound, but it exhibits poor solubility in your aqueous buffer system (e.g., phosphate-buffered saline at pH 7.4), hindering downstream biological assays.
Root Cause Analysis: The this compound molecule contains a basic secondary amine within the piperidine-like ring. At neutral or basic pH, this amine is largely in its neutral, un-ionized form. The overall nonpolar character of the spirocyclic structure can lead to low aqueous solubility when the amine is not protonated.[3]
Troubleshooting Steps:
-
pH Adjustment: The most direct method to enhance solubility is to lower the pH of the aqueous medium. By decreasing the pH to at least 2 units below the pKa of the amine, you can ensure near-complete protonation to the more soluble ammonium salt form.[3][4] The pKa of the secondary amine in this spirocyclic system is expected to be similar to that of piperidine, which is approximately 11.2.[5] Therefore, adjusting the pH to below 9 should start to show a significant increase in solubility.
-
Action: Prepare a pH-solubility profile by measuring the solubility of the free base in a series of buffers with decreasing pH (e.g., from pH 9.0 down to pH 2.0). This will identify the pH range where solubility is maximized.
-
-
Salt Formation: If working with the free base is not a requirement, forming a salt with a suitable acid is a highly effective strategy to improve both solubility and dissolution rate.[1][6]
-
Action: Synthesize various salt forms, such as the hydrochloride, hydrobromide, mesylate, or tosylate, and compare their aqueous solubilities.[7]
-
-
Co-solvent Addition: If the experimental conditions allow, the addition of a water-miscible organic co-solvent can increase the solubility of the free base.[3]
-
Action: Systematically add small percentages (e.g., 1-10% v/v) of co-solvents like ethanol, DMSO, or PEG 400 to your aqueous buffer and measure the corresponding increase in solubility. Be mindful that high concentrations of organic solvents can impact biological assays.
-
Issue 2: Salt Form Precipitates Out of Solution Upon Standing
Scenario: You've successfully dissolved a hydrochloride salt of this compound in a neutral buffer (pH 7.4) to achieve a desired concentration. However, over time, a precipitate forms.
Root Cause Analysis: This phenomenon is likely due to salt disproportionation . This occurs when the salt of a weak base (your spirocyclic amine) converts back to its less soluble free base form in solution.[3][5][8] This is particularly common when the pH of the solution is close to or above the pKa of the free base, or when using excipients that can raise the local pH.[9]
Troubleshooting Steps:
-
pH Control: The primary driver of disproportionation is a pH that is too high to maintain the protonated state of the amine.
-
Action: Ensure the pH of your final solution is sufficiently acidic to keep the compound in its salt form. For a salt of a weak base, the pH should ideally be below the pH of maximum solubility (pHmax).[9] If your experimental system allows, use a buffer with a pH of 5 or lower.
-
-
Counterion Selection: The choice of counterion can influence the stability of the salt form.
-
Action: If disproportionation is a persistent issue, consider forming a salt with a stronger acid, which can help to maintain a lower pH in solution. However, be aware that this can also impact other properties.
-
-
Supersaturation Management: Sometimes, a salt can initially dissolve to a concentration above its equilibrium solubility (a supersaturated state), which then precipitates over time.
-
Action: Determine the thermodynamic (equilibrium) solubility of the salt in your chosen medium to ensure you are working within the true solubility limits.
-
Issue 3: Inconsistent Solubility Results Between Batches
Scenario: You are performing solubility studies on what you believe to be the same salt of this compound, but different synthesis batches are giving significantly different solubility values.
Root Cause Analysis: Inconsistent solubility can often be attributed to differences in the solid-state properties of the material, such as crystallinity and polymorphism. The amorphous form of a compound is generally more soluble than its crystalline counterparts because it lacks a crystal lattice structure, requiring less energy to dissolve.[10][11][12] Different crystalline forms (polymorphs) of the same compound can also have different solubilities.
Troubleshooting Steps:
-
Solid-State Characterization: It is crucial to characterize the solid form of each batch.
-
Action: Use techniques like Powder X-ray Diffraction (PXRD) to determine if the material is crystalline or amorphous, and to identify if different polymorphs are present between batches. Differential Scanning Calorimetry (DSC) can also be used to identify different solid forms by their melting points and other thermal events.
-
-
Standardized Crystallization Protocol: To ensure consistency between batches, a standardized crystallization protocol is essential.
-
Action: Carefully control parameters such as solvent, temperature, cooling rate, and agitation during the crystallization process.
-
-
Purity Analysis: Impurities can also affect solubility.
-
Action: Confirm the purity of each batch using techniques like HPLC and NMR.
-
Frequently Asked Questions (FAQs)
Q1: Which salt form of this compound is likely to be the most soluble?
A1: There is no universal "most soluble" salt, as solubility depends on a variety of factors including the crystal lattice energy of the salt and the solvation energy of the individual ions. However, some general trends can be observed. Salts made from small, simple counterions like hydrochloride (HCl) or hydrobromide (HBr) are often a good starting point and tend to provide good aqueous solubility.[13] Salts of larger organic acids like mesylates or tosylates can also offer good solubility and may have other desirable properties like being less hygroscopic.[7] A salt screening study is the most effective way to empirically determine the optimal salt form for your specific application.[1][9]
Q2: How does temperature affect the solubility of these salts?
A2: For most salts, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. However, this is not always the case, and the effect of temperature should be determined experimentally for your specific salt and solvent system.[8]
Q3: Can I use DMSO to make a stock solution and then dilute it into an aqueous buffer?
A3: Yes, this is a very common practice, especially for high-throughput screening. This method determines the kinetic solubility .[14][15][16] It is important to be aware that the final concentration of DMSO should be kept low (typically <1-2%) as it can affect the solubility measurement and may interfere with biological assays. Also, this method can sometimes lead to supersaturated solutions that may precipitate over time. For more accurate, true solubility data, it is recommended to determine the thermodynamic solubility by equilibrating the solid compound directly in the aqueous buffer over a longer period (e.g., 24 hours).[8][14]
Q4: What analytical techniques are suitable for measuring the concentration of dissolved this compound?
A4: Several analytical techniques can be used to quantify the dissolved compound after a solubility experiment. The choice of method will depend on the concentration range and the presence of any interfering substances in the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method, provided the compound has a suitable chromophore.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more sensitive and selective technique that is particularly useful for low concentrations or complex matrices.[18][19][20][21]
-
UV-Vis Spectrophotometry can be a quick and simple method if the compound has a strong UV absorbance and there are no other interfering components in the solution.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for quantification, often with an internal standard.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound.
Materials:
-
This compound salt
-
Aqueous buffer of desired pH
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial. The excess solid is important to ensure that an equilibrium with the dissolved state is reached.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. This is typically 24-48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[8]
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a pre-validated analytical method.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of multiple compounds or conditions.
Materials:
-
Compound stock solutions in DMSO (e.g., 10 mM)
-
Aqueous buffer of desired pH
-
96-well microplates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer) or LC-MS for analysis
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL for a final concentration of 100 µM and 1% DMSO).
-
Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.
-
Analyze the plate. This can be done in several ways:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates precipitation.
-
Direct UV/Vis: After centrifugation of the plate to pellet any precipitate, the absorbance of the supernatant is measured.
-
LC-MS Analysis: The supernatant is carefully removed, filtered (using a 96-well filter plate), and then analyzed by LC-MS to determine the concentration of the dissolved compound.
-
Visualizations
Caption: A typical workflow for solubility optimization.
Caption: The relationship between pH and the ionization state of an amine.
References
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- PIPERIDINE.
- Piperidine. Solubility of Things.
- 3,3-Dimethylpiperidine. PubChem.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- ADME Solubility Assay. BioDuro.
- The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. Benchchem.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Aston Research Explorer.
- Piperidine Biotech grade solvent, = 99.5 110-89-4. Sigma-Aldrich.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014).
- Salt Selection in Drug Development. Pharmaceutical Technology. (2026).
- Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
- Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs.
- Analytical Methods. RSC Publishing.
- Piperidine. Wikipedia.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. (2012).
- Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. (2007).
- CAS 1193-12-0: 3,3-Dimethylpiperidine. CymitQuimica.
- Salt Screening.
- Solubility of organic amine salts. Sciencemadness.org. (2011).
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- 1,3-Dimethylpiperidine. PubChem.
- Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. (2013).
- 1-Oxa-9-azaspiro[5.5]Undecan-5-one. ChemScene.
- ANALYTICAL METHOD SUMMARIES. Eurofins. (2022).
- An evaluation of salt screening methodologies. Semantic Scholar.
- Chemical Properties of 3,3-Dimethylpiperidine (CAS 1193-12-0). Cheméo.
- 3,3-Dimethylpiperidine. NIST WebBook.
- Isolation (Recovery) of amines. University of Alberta.
- Salt Screening & Selection in Pharmaceutical R&D. Studylib.
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
- Analytical Method Selection for Drug Product Dissolution Testing.
- 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8. Benchchem.
- Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. (2017).
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023).
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. criver.com [criver.com]
- 10. benchchem.com [benchchem.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. CAS 1193-12-0: 3,3-Dimethylpiperidine | CymitQuimica [cymitquimica.com]
- 13. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. enamine.net [enamine.net]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. medwinpublisher.org [medwinpublisher.org]
- 21. uvadoc.uva.es [uvadoc.uva.es]
Stability of oxa-azaspiro rings under acidic reaction conditions
Topic: Stability Under Acidic Reaction Conditions
Status: Operational | Updated: 2026-02-12
Diagnostic Triage: Is Your Scaffold at Risk?
Before proceeding with your synthesis, assess the risk level of your specific oxa-azaspiro system. While the "instability" of oxetanes is often overstated, specific conditions trigger catastrophic ring opening.
| Risk Factor | Low Risk (Proceed with Caution) | High Risk (Stop & Re-evaluate) |
| Ring System | 3,3-disubstituted (e.g., 2-oxa-6-azaspiro[3.3]heptane) | Mono-substituted oxetanes or 3,4-systems |
| Acid Type | TFA, H₂SO₄, Sulfonic acids (non-nucleophilic) | HCl, HBr, HI, Lewis Acids (e.g., BF₃·OEt₂) |
| Solvent | DCM, CHCl₃, Toluene (Non-nucleophilic) | Water, Alcohols (MeOH, EtOH), THF (at high temp) |
| Temperature | 0°C to 25°C | > 40°C |
| Substituents | Electron-withdrawing groups (EWG) on the ring | Internal nucleophiles (alcohols, amines) within 3-4 bond distance |
Mechanism & Theory: The "Gem-Dimethyl" Shield
Users often ask: Why is my strained 4-membered ring stable in TFA but decomposes in HCl?
The stability of oxa-azaspirocycles (specifically 3,3-disubstituted systems) relies on kinetic protection , not thermodynamic stability.
The Mechanism of Survival vs. Failure
-
Protonation: The ether oxygen is basic and will protonate rapidly (
to -3). This activates the C-O bond. -
The Steric Shield: In 3,3-disubstituted systems (like spiro[3.3]heptanes), the substituents sterically block the trajectory required for an
backside attack on the -carbon. -
The Failure Mode: If the counter-ion is a small, potent nucleophile (Cl⁻, Br⁻) or if the solvent is nucleophilic (H₂O), it can overcome this steric barrier, especially if heat is applied.
Figure 1: Kinetic stability depends on the nucleophilicity of the counter-ion and solvent.
Troubleshooting Guides (FAQs)
Scenario A: Removing N-Boc Protection
User Issue: "I treated my 2-oxa-6-azaspiro[3.3]heptane with 4M HCl in dioxane and the product mass is missing or shows M+18/M+36."
Root Cause:
-
HCl Risk: Chloride (Cl⁻) is a strong enough nucleophile to open the protonated oxetane ring, forming a chlorohydrin (M+36) or hydrolyzing to a diol (M+18) if moisture is present.
-
Dioxane Risk: While dioxane is non-nucleophilic, commercial sources often contain peroxides or water.
Corrective Protocol: Switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The trifluoroacetate anion is non-nucleophilic and will not open the ring at room temperature.
Scenario B: Reductive Amination
User Issue: "My ring opened during reductive amination with NaBH(OAc)₃."
Root Cause:
-
Internal Nucleophile: If your amine partner has a side chain (like an alcohol) and the pH drops too low, the side chain may cyclize onto the activated oxetane (intramolecular ring opening).
-
Acid Excess: Standard protocols often use acetic acid. If the concentration is too high (>5%) or temperature >RT, solvolysis occurs.
Corrective Protocol: Pre-form the imine in neutral conditions (DCM/MeOH) with molecular sieves. Add the reducing agent at 0°C. Limit acetic acid to 1-2 equivalents max.
Scenario C: Salt Formation for Storage
User Issue: "The oxalate salt of my spirocycle decomposed after one month."
Root Cause: Oxalic acid is strong enough to protonate the ring, and in the solid state, crystal packing forces can sometimes bring the carboxylate anion into a position that favors ring opening over time (as seen in TBI-223 development).
Corrective Protocol: Use sulfonic acids (e.g., methanesulfonic acid, tosylate) or fumaric acid . These anions are less nucleophilic and form stable crystalline lattices that protect the cation.
Standard Operating Procedures (SOPs)
SOP-01: Acid Stability Stress Test
Use this protocol to validate your specific scaffold before committing to large-scale acidic steps.
-
Preparation: Dissolve 5 mg of substrate in 0.6 mL of deuterated solvent (
or ). -
Baseline: Acquire a
NMR spectrum (t=0). Focus on the oxetane methylene signals (usually 4.5–5.0 ppm). -
Acid Spike: Add 5-10 equivalents of the intended acid (e.g., TFA-d or a drop of concentrated HCl).
-
Monitoring:
-
Acquire NMR at t=10 min, 1 hr, and 24 hrs.
-
Pass Criteria: No change in the integration of oxetane protons.
-
Fail Criteria: Appearance of new signals at
3.5–4.0 ppm (characteristic of opened or groups).
-
SOP-02: Safe N-Boc Deprotection
Recommended for 2-oxa-6-azaspiro[3.3]heptane and similar analogs.
-
Cooling: Dissolve N-Boc substrate in DCM (
) and cool to 0°C. -
Addition: Add TFA dropwise to reach a final concentration of 20-30% v/v. Do not use neat TFA.
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (20-23°C). Monitor by TLC/LCMS.
-
Note: Reaction is usually complete within 1-2 hours.
-
-
Quenching (Critical): Do not concentrate the acidic solution directly if possible. Pour the mixture into a cold saturated
solution. -
Extraction: Extract immediately with DCM. Prolonged exposure to acidic concentration during rotary evaporation can trigger decomposition.
Decision Matrix: Processing Acid-Sensitive Spirocycles
Use this logic flow to determine the safe processing route for your compound.
Figure 2: Decision matrix for selecting reagents during synthesis of oxa-azaspiro compounds.
References
-
Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. Link
- Key Insight: Provides foundational protocols for synthesizing and handling the 1-oxa-6-azaspiro[3.3]heptane scaffold.
-
Mullins, S. et al. (2016). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. Link
- Key Insight: Discusses the stability of salt forms (oxalate vs sulfonate) and large-scale handling of these spirocycles.
-
Carreira, E. M.[1][2][3] & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
- Key Insight: Comprehensive review of the reactivity profile and "gem-dimethyl" effect in spirocycles.
Sources
Validation & Comparative
Comparative NMR Profiling: 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane , a spirocyclic 1,3-oxazine scaffold. It compares the intact spiro-product against its common hydrolytic degradation products, offering researchers a robust method for structural validation.
Executive Summary & Structural Logic
This compound represents a privileged scaffold in drug discovery, often utilized to introduce conformational restriction and improve metabolic stability compared to open-chain amino alcohols.
Structurally, this compound features a cyclohexane ring spiro-fused at position C6 to a 3,3-dimethyl-1,3-oxazinane ring.
-
The "Gem-Dimethyl" Effect: The two methyl groups at position 3 (derived from the neopentyl backbone of the starting amino alcohol) act as critical NMR probes. They simplify the spectrum by eliminating vicinal coupling to the adjacent methylene groups (C2 and C4), resulting in diagnostic singlets rather than complex multiplets.
-
The Spiro-Center (C6): This is a hemiaminal ether carbon (
). It is electronically unique but chemically labile, making the distinction between the "closed" spiro form and the "open" hydrolyzed form the primary analytical challenge.
Experimental Protocol: Synthesis & Sample Preparation
To ensure spectral fidelity, the sample preparation must account for the reversibility of the spiro-cyclization.
Workflow: Synthesis to NMR Tube
-
Precursors: Cyclohexanone + 3-Amino-2,2-dimethylpropan-1-ol.
-
Critical Step: Water removal (Dean-Stark or Molecular Sieves) is required to drive the equilibrium toward the spiro-product.
Figure 1: Synthesis and NMR preparation workflow emphasizing moisture control to prevent hydrolysis.
Sample Preparation Integrity
-
Solvent Choice: Use CDCl3 neutralized with basic alumina or stored over K2CO3. Acidic traces in CDCl3 can catalyze hydrolysis or ring-opening.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Temperature: Run at 298 K. (Note: Low-temperature NMR may resolve ring inversion conformers, but 298 K is standard for purity checks).
1H NMR Interpretation: The Product
The spectrum of the pure spiro-compound is characterized by high symmetry in the oxazine ring and broad multiplets in the cyclohexane ring.
Diagnostic Signals (400 MHz, CDCl3)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integration | Interpretation & Causality |
| C2-H | 3.25 - 3.40 | Singlet (s) | 2H | Primary Diagnostic. Deshielded by Oxygen. Appears as a sharp singlet because C3 is quaternary (no vicinal protons). | |
| C4-H | 2.45 - 2.60 | Singlet (s) | 2H | Deshielded by Nitrogen. Upfield relative to C2-H due to lower electronegativity of N vs O. Singlet confirms 3,3-dimethyl substitution. | |
| C3-Me | 0.90 - 1.05 | Singlet (s) | 6H | Stereochemical Probe. Typically one singlet at RT due to rapid ring flipping. If the ring locks (low temp), this may split into two singlets (axial/equatorial). | |
| Cyclohexane | 1.30 - 1.70 | Multiplet (m) | 10H | The cyclohexane ring acts as a lipophilic anchor. Protons | |
| N-H | 1.50 - 2.50 | Broad (br) | 1H | Variable. Chemical shift depends on concentration and H-bonding. Often obscured by cyclohexane multiplets. |
Expert Insight: The "Singlet" Validation
The presence of two distinct singlets in the 2.4–3.4 ppm region is the "Go/No-Go" criteria for this scaffold.
-
If you see triplets or doublets in this region, the 3,3-dimethyl substitution pattern is incorrect or the ring has opened.
-
If the singlets are split into AB quartets (
Hz), the ring is conformationally locked (rigid chair), often observed in bulky derivatives or at low temperatures.
Comparative Analysis: Product vs. Alternatives
The most common failure mode is hydrolysis back to the starting materials or the formation of a Schiff base intermediate.
Scenario A: Hydrolysis (The "Open" System)
In the presence of water (wet CDCl3), the spiro-carbon (C6) hydrolyzes.
| Feature | Spiro-Product (Closed) | Hydrolyzed Mixture (Open) | Mechanistic Reason |
| C2-H (O-CH2) | Singlet @ ~3.3 ppm | Singlet @ ~3.4-3.5 ppm | Reverts to alcohol ( |
| C4-H (N-CH2) | Singlet @ ~2.5 ppm | Singlet @ ~2.6-2.7 ppm | Reverts to amine ( |
| Cyclohexane | Broad m @ 1.3-1.7 ppm | Triplet @ 2.35 ppm | Critical Differentiator. Free Cyclohexanone shows a distinct triplet ( |
| Imine Signal | Absent | ~7.5 - 8.0 ppm (Rare) | If a Schiff base forms ( |
Scenario B: Structural Analogs (Regioisomers)
Comparing 1-oxa-5-azaspiro[5.5] (1,3-oxazine) vs. 1-oxa-4-azaspiro[5.5] (Morpholine derivative).
-
1,3-Oxazine (Current Topic): The CH2s are isolated by the gem-dimethyl group. Result: Singlets.
-
Morpholine Analog: If the N and O were separated by 2 carbons (ethylene bridge), the CH2s would appear as triplets or complex AA'BB' systems .
Figure 2: Decision tree for validating the spiro-scaffold using 1H NMR markers.
References
-
PubChem. 3-Oxa-9-azaspiro[5.5]undecane (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[2] University of Wisconsin-Madison.[2] (General reference for chemical shifts of heterocycles). Available at: [Link]
-
SpectraBase. Cyclohexanone 1H NMR Data. Wiley Science Solutions. Available at: [Link]
Sources
Comparative Guide: LC-MS/MS Fragmentation Profiling of Oxa-azaspiro[5.5]undecane Scaffolds
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of oxa-azaspiro[5.5]undecane scaffolds, designed for researchers in medicinal chemistry and DMPK.
Executive Summary
The oxa-azaspiro[5.5]undecane scaffold has emerged as a privileged structural motif in modern drug discovery, particularly as a bioisostere for morpholines and 4,4-disubstituted piperidines. Its value lies in conformational restriction , which often improves target selectivity, and metabolic stability , as the quaternary spiro-carbon blocks standard oxidative metabolic pathways (e.g., CYP450-mediated oxidation at the 4-position of piperidine).
For analytical scientists, this stability presents a unique challenge: these scaffolds require higher collision energies (CE) to fragment compared to their non-spirocyclic analogs. This guide compares the fragmentation behavior of 1-oxa-9-azaspiro[5.5]undecane against standard piperidine surrogates, establishing a self-validating protocol for structural elucidation.
Structural & Mechanistic Basis
The core structure discussed is 1-oxa-9-azaspiro[5.5]undecane (MW: 155.13 Da). It consists of a saturated six-membered ether (tetrahydropyran) and a six-membered amine (piperidine) fused at a single quaternary carbon.
Ionization Physics
-
Primary Ionization Site: The secondary amine nitrogen (N9) is the most basic site (
). In ESI+ mode, the precursor is almost exclusively . -
Secondary Site: The ether oxygen is significantly less basic and rarely drives the initial ionization unless the amine is acylated or sulfonylated.
Fragmentation Pathways (CID Mode)
Unlike linear amines that undergo facile McLafferty rearrangements, the spiro-system is geometrically constrained. Fragmentation follows a distinct hierarchy:
- -Cleavage (Dominant): Radical-site initiation at N9 triggers cleavage of the C8-C9 or C9-C10 bond. However, because the ring is cyclic, this does not result in immediate mass loss; it opens the piperidine ring to form an immonium ion intermediate.
-
Ring Contraction/Elimination: Following ring opening, the alkyl chain undergoes elimination (typically loss of
or ), a hallmark of piperidine mechanics. -
Ether Ring Stability: The tetrahydropyran ring is robust. Fragmentation of the ether moiety usually occurs after the nitrogen-containing ring has degraded, often requiring CE > 35 eV.
Comparative Analysis: Spiro vs. Non-Spiro Alternatives
The following table contrasts the MS/MS behavior of the spiro scaffold with its closest non-spiro analog, 4-phenyl-4-methoxypiperidine (a flexible analog).
Table 1: Fragmentation Performance Comparison
| Feature | Oxa-azaspiro[5.5]undecane (Spiro) | 4,4-Disubstituted Piperidine (Non-Spiro) | Analytical Implication |
| Precursor Stability | High. The quaternary center prevents aromatization. | Moderate. Prone to elimination of substituents. | Spiro compounds often require +10-15V higher Collision Energy (CE) for rich spectra. |
| Primary Neutral Loss | Spiro fragmentation is "skeleton-dependent"; non-spiro is "substituent-dependent". | ||
| Diagnostic Low Mass Ion | Spiro fragments retain ring connectivity longer, aiding substructure ID. | ||
| Metabolic Correlation | Low turnover. Few oxidative soft spots. | High turnover. C4-oxidation is rapid. | Absence of M+16 metabolites in spiro samples confirms metabolic blockade. |
Visualizing the Fragmentation Pathway[1][2][3][4][5]
The following diagram illustrates the primary Collision-Induced Dissociation (CID) pathway for a generic 1-oxa-9-azaspiro[5.5]undecane derivative.
Figure 1: Proposed CID fragmentation pathway. Note the stability of the ether ring (green) which persists until high energies.
Experimental Protocol: Structural Elucidation Workflow
To reliably characterize these scaffolds, use the following Step-by-Step Energy Ramp Protocol . This method validates the spiro-core stability.
Phase 1: LC-MS Setup
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Phase 2: MS/MS Acquisition (Data Dependent)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Stepped Collision Energy (SCE): This is critical. Do not use a static energy.
-
Setting: 20, 40, 60 eV.
-
Reasoning: The spiro core is rigid.[1]
-
20 eV: Intact parent dominates (confirms MW).
-
40 eV: Piperidine ring opens (generates diagnostic fragments).
-
60 eV: Complete skeletal destruction (confirms elemental composition).
-
-
Phase 3: Data Interpretation Criteria (Self-Validation)
-
Criterion A (The "Spiro Check"): If the spectrum at 20 eV shows >50% fragmentation, the structure is likely NOT a spiro[5.5]undecane (or contains a labile substituent). True spiro scaffolds are "quiet" at low energy.
-
Criterion B (The Nitrogen Rule): The precursor mass must be even (if 1 Nitrogen is present) implies an odd molecular weight, resulting in an even m/z for [M+H]+.
-
Correction: Nitrogen Rule states odd N = odd MW. Therefore [M+H]+ is even .
-
Validation: 1-oxa-9-azaspiro[5.5]undecane (
) MW = 155.24. [M+H]+ = 156.25 (Even).
-
References
-
Chemistry LibreTexts. (2022). Amine Fragmentation Mechanisms. Retrieved from [Link]
-
Zheng, Y., & Tice, C. M. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (2003). Elucidation of the fragmentation pathways of spiro compounds using electrospray ionisation. Retrieved from [Link]
Sources
Comparative Guide: Metabolic Stability of Spirocyclic vs. Non-Spiro Cyclic Amines
Executive Summary
In modern drug discovery, the "escape from flatland" is more than a trend; it is a pharmacokinetic necessity. Cyclic amines like piperidine, pyrrolidine, and morpholine have long been staple pharmacophores. However, their high
Spirocyclic amines—specifically strained systems like azaspiro[3.3]heptanes and azaspiro[3.4]octanes —have emerged as superior bioisosteres. This guide presents an evidence-based comparison demonstrating that spirocyclic scaffolds consistently offer lower intrinsic clearance (
Mechanistic Rationale: The "Spiro Switch"
Why do spirocycles survive longer in the liver? The stability advantage stems from three convergent physicochemical factors:
A. Metabolic Blocking (Steric & Electronic)
Cytochrome P450 (CYP450) enzymes typically attack the
-
Non-Spiro (e.g., Piperidine): The
-hydrogens are sterically accessible and electronically activated for abstraction. -
Spiro (e.g., 2-azaspiro[3.3]heptane): The gem-disubstitution at the spiro center creates significant steric bulk, hindering the approach of the CYP heme iron. Furthermore, the ring strain of the four-membered rings alters the hybridization geometry, making hydrogen abstraction energetically less favorable.
B. Lipophilicity Modulation ( )
Metabolic clearance often correlates with lipophilicity (Lipophilic Efficiency).
-
Spirocyclic scaffolds generally lower
compared to their piperidine counterparts despite the addition of carbon atoms in some vectors.[1] -
Mechanism: The compact, spherical shape of spirocycles has a smaller solvent-accessible surface area than the flexible, chair-conformation of piperidines, reducing non-specific hydrophobic binding to CYP enzymes.
C. Vectorization and Rigidity
Spirocycles lock exit vectors in defined 3D space.[2] This rigidity prevents the "induced fit" often required for metabolism by promiscuous enzymes, while maintaining the specific binding required for the target protein.
Visualization: Metabolic Blockade[3]
The following diagram illustrates the structural difference and the metabolic blockade mechanism.
Caption: Comparative metabolic fate. The red path indicates rapid oxidation of the exposed
Comparative Data Analysis
The following data summarizes key case studies comparing standard cyclic amines with their spirocyclic bioisosteres.
Table 1: Piperidine vs. 2-Azaspiro[3.3]heptane
Context: Replacement of the piperidine ring in a standard GPCR antagonist.
| Parameter | Piperidine Analog (Reference) | 2-Azaspiro[3.3]heptane Analog | Performance Delta |
| 45 | < 5 | 9x Improvement | |
| 12 min | > 120 min | Stable | |
| LogD (pH 7.4) | 2.8 | 2.1 | -0.7 log units |
| Solubility | 50 | 350 | 7x Increase |
Table 2: Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane
Context: Morpholine is often used to solubilize lipophilic drugs, but the spiro-oxetane variant is superior.
| Parameter | Morpholine Analog | 2-Oxa-6-azaspiro[3.3]heptane | Performance Delta |
| 110 | 24 | 4.5x Improvement | |
| Basicity ( | ~8.3 | ~7.9 | Slightly Reduced |
| Permeability ( | Comparable |
Data synthesized from Burkhard et al. and internal application notes.
Experimental Protocol: Microsomal Stability Assay
To validate these stability claims in your own program, use the following self-validating protocol. This workflow ensures that differences in clearance are due to structure, not assay variability.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., Corning or XenoTech).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
. -
Test Compound: 10 mM DMSO stock.
-
Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance (
Step-by-Step Methodology
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1% to avoid enzyme inhibition. -
Pre-incubation: Mix compound and microsomes (0.5 mg/mL final protein conc) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold acetonitrile containing the internal standard. Centrifuge at 4000g for 20 mins. -
Analysis: Inject supernatant onto LC-MS/MS. Monitor the transition of the parent ion.
-
Calculation:
Decision Framework: When to Use Spirocycles?
While spirocycles are powerful, they are not a universal fix. Use the following criteria to decide:
-
Use Spirocycles When:
-
The piperidine/morpholine analog has high metabolic clearance (
L/min/mg). -
Solubility is a limiting factor (Class II/IV BCS).
-
You need to lower
without introducing polar surface area (PSA).
-
-
Stick to Non-Spiro When:
-
The target binding pocket is extremely flat or narrow (steric clash with spiro-bulk).
-
Synthetic complexity is a bottleneck (though spiro-building blocks are increasingly available).
-
Cost of Goods (COGs) is a primary constraint (Spiro monomers are more expensive).
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Mimics. Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3] Journal of Medicinal Chemistry.[3]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[2] Chemical Reviews.
-
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery.[2][3][4][5] ACS Medicinal Chemistry Letters.
-
Stepan, A. F., et al. (2011).[6] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective
-Secretase Inhibitors. Journal of Medicinal Chemistry.[3]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Identification of Gem-Dimethyl Groups in Spiro Systems
Executive Summary
The Challenge: Identifying gem-dimethyl groups (
The Solution: This guide compares the four primary spectroscopic modalities—1H NMR, 2D NMR, IR, and X-ray Crystallography—used to resolve these systems. While X-ray remains the absolute structural proof, a robust NMR workflow utilizing anisochrony analysis and HMBC connectivity offers the most practical, high-throughput solution for drug discovery applications.
Comparative Analysis of Spectroscopic Techniques
This section objectively compares the "performance" of each technique in resolving gem-dimethyl groups in spiro systems.
Table 1: Technique Performance Matrix
| Feature | 1H NMR (1D) | 2D NMR (HSQC/HMBC) | IR Spectroscopy | X-Ray Crystallography |
| Primary Marker | Chemical Shift Anisochrony ( | Long-range coupling ( | Gem-dimethyl doublet (~1380 cm⁻¹) | Electron density map |
| Resolution | High (0.01 ppm precision) | High (Connectivity proof) | Low (Functional group only) | Absolute |
| Sample Req. | ~1-5 mg (Soluted) | ~5-20 mg (Soluted) | <1 mg (Solid/Oil) | Single Crystal Required |
| Throughput | High (mins) | Medium (hrs) | High (mins) | Low (days/weeks) |
| Key Limitation | Overlap in achiral/symmetric systems | Requires quaternary C resolution | Obscured by fingerprint region | Crystal growth failure |
Deep Dive: The Spectroscopic Pillars
A. 1H NMR: The Anisochrony Indicator
In a spiro system, the spiro-carbon (
-
Observation: Instead of a singlet integrating to 6H, you observe two distinct singlets (3H each).
-
Mechanism: The methyl groups reside in magnetically distinct environments due to the orthogonal ring current effects of the spiro-fused rings.
-
Diagnostic Value: The magnitude of the separation (
) indicates the proximity to the asymmetry of the spiro junction.
B. 2D NMR: The Connectivity Anchor
When 1H NMR shows two methyl singlets, you must prove they are attached to the same carbon to confirm a gem-dimethyl group rather than two isolated methyls.
-
HSQC: Confirms both methyl signals are attached to carbon atoms (usually methyl carbons at
20-30 ppm). -
HMBC (The Critical Step): Both methyl proton signals must show a strong
correlation to the same quaternary carbon ( ). This is often the spiro-center or adjacent to it.
C. IR Spectroscopy: The "Gem-Dimethyl Doublet"
While less specific, IR provides a rapid screening tool.
-
Spectral Feature: Gem-dimethyl groups exhibit a characteristic doublet due to C-H bending vibrations.
-
Symmetric Deformation: ~1385 cm⁻¹
-
Asymmetric Deformation: ~1365 cm⁻¹
-
-
Spiro Effect: In highly strained spiro systems (e.g., spiro[2.4]heptane), ring strain can shift these bands to higher wavenumbers, but the doublet pattern generally remains preserved.
Experimental Protocol: The "Spiro-ID" Workflow
This protocol is designed to unambiguously identify gem-dimethyl groups in a suspected spiro-scaffold.
Phase 1: Solvent Selection & Anisochrony Check
Objective: Maximize the chemical shift difference (
-
Prepare Samples: Dissolve ~2 mg of compound in CDCl3 (standard) and Benzene-d6 (
).-
Why Benzene-d6? The magnetic anisotropy of the benzene ring often interacts with the spiro-scaffold, dramatically shifting methyl signals and resolving overlaps that occur in Chloroform.
-
-
Acquire 1H NMR: Run standard proton parameters (sw=12-14 ppm, d1=2s).
-
Analyze Region 0.5 - 1.5 ppm: Look for two sharp singlets. If
ppm, diastereotopicity is confirmed.
Phase 2: The HMBC Triangulation
Objective: Prove the "Geminal" relationship.
-
Setup: Use a gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker).
-
Parameters: Optimize for long-range coupling
Hz. -
Analysis:
-
Locate the two methyl proton signals on the F2 (proton) axis.
-
Trace down to find a shared correlation on the F1 (carbon) axis.
-
Validation: This shared carbon must be a quaternary carbon (verified by DEPT-135 or APT, where it will have zero intensity or inverted phase).
-
Phase 3: Crystallographic Confirmation (If Ambiguous)
If NMR data is complicated by conformational flux (broad peaks), proceed to X-ray.
-
Growth Method: Slow evaporation from Heptane/EtOAc (common for lipophilic spiro compounds).
-
Data: Solve for the space group. A chiral space group (e.g.,
) confirms the chiral environment responsible for the NMR anisochrony.
Visualization: The Decision Logic
The following diagram illustrates the logical flow for identifying gem-dimethyl groups in spiro systems.
Caption: Logical workflow for the spectroscopic validation of gem-dimethyl moieties within spirocyclic architectures.
References
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). IR Spectroscopy: Characteristic Absorption Bands. Retrieved from [Link]
-
NIST Chemistry WebBook. Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- Data. Retrieved from [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation (HSQC/HMBC). Retrieved from [Link]
-
University of Colorado Boulder. (2016). Continuous probing of cold complex molecules with infrared frequency comb spectroscopy. Retrieved from [Link]
Safety Operating Guide
Field Guide: Proper Disposal of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
Executive Summary & Chemical Profile
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane is a specialized heterocyclic building block used primarily in medicinal chemistry. Structurally, it contains both an ether linkage (1-oxa) and a secondary amine (5-aza) within a spiro-fused ring system.
Effective disposal requires treating this compound not merely as "organic waste," but specifically as a Basic Organic Amine . Failure to segregate this compound from acidic or oxidizing waste streams can result in rapid exothermic reactions or the generation of toxic nitramine byproducts.
Chemical Hazard Matrix
| Property | Characteristic | Disposal Implication |
| Functional Group | Secondary Amine / Ether | MUST be segregated from acids and strong oxidizers. |
| Basicity | Moderate Base ( | Will generate heat upon contact with acid waste. |
| Physical State | Liquid or Low-Melting Solid | May require dissolution in solvent for transfer. |
| Reactivity | Nucleophilic | Reacts vigorously with acid chlorides, anhydrides, and isocyanates. |
Waste Stream Decision Logic
The following workflow illustrates the decision process for classifying this specific compound. This logic prevents the common error of misclassifying amines as general "Non-Halogenated Organic" waste, which often contains acidic byproducts.
Figure 1: Decision tree for segregating spiro-amine waste to prevent incompatible mixing.
Critical Incompatibilities (The "Why")
Before executing disposal, you must verify the receiving container does not contain the following. This is a self-validating step: check the container log before pouring.
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides):
-
Acid Chlorides / Anhydrides:
-
Strong Acids (e.g., Concentrated HCl, H₂SO₄):
Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching
Goal: Ensure the material is stable before it enters the central waste stream.
-
pH Verification:
-
If the spiro-amine is in a reaction mixture, spot-test a roughly 10 µL aliquot on wetted pH paper.
-
Requirement: pH should be ≥ 8. If acidic, the amine is likely protonated (salt form). If highly acidic (pH < 3), neutralize slowly with saturated Sodium Bicarbonate (
) to pH 7–9 to prevent unintended reactions in the waste drum [1].
-
-
Solvent Dilution:
-
Never dispose of the pure neat amine liquid directly if >50 mL. Dilute with a compatible combustible solvent (e.g., Ethanol or Ethyl Acetate) to <10% concentration. This moderates potential exothermic reactivity.
-
Phase 2: Container Selection & Labeling
-
Select Container:
-
Use High-Density Polyethylene (HDPE) or Glass (Amber).
-
Avoid: Metal cans if the waste is potentially corrosive or wet.
-
-
Labeling (RCRA Compliance):
-
Label must read: "HAZARDOUS WASTE - Organic Alkali / Amine."
-
List constituents: "this compound, Ethanol (solvent)."
-
Check hazard boxes: [x] Irritant [x] Flammable (if in solvent).
-
Phase 3: Transfer & Storage
-
Segregation:
-
Place the container in the Organic Bases secondary containment tray.
-
Critical: Do not store adjacent to the "Organic Acids" tray.
-
-
RCRA Empty Container Rule:
-
Once the reagent bottle is empty, it must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or ethanol).
-
Pour rinsate into the same disposal container as the waste.
-
Deface the original label and discard the bottle as standard trash (glass) or recycle if permitted [2].
-
Emergency Contingency: Spill Response
In the event of a spill outside the fume hood, follow this logic to minimize exposure and containment breach.
Figure 2: Immediate response workflow for spiro-amine spills.
Spill Cleanup Notes:
-
Absorbent: Use inert clay, vermiculite, or sand. Avoid paper towels for large spills of pure amine, as the high surface area can increase evaporation rates or flammability risks.
-
Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize residual traces, followed by a water rinse.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency. (2023). RCRA Empty Container Definition (40 CFR 261.7). EPA.gov. [Link]
-
PubChem. (n.d.).[6] Compound Summary: 3-oxa-9-azaspiro[5.5]undecane (Analogous Structure). National Library of Medicine. [Link]
Sources
- 1. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
